FCCP
Description
What exactly is FCCP?
This compound is a protonophore extensively used to study the function of mitochondria in cell function. It is a protonophore (H+ Ionophore) and a non-coupler of mitochondrial oxidative phosphorylation. It can also depolarize mitochondrial membranes and plasma. This compound has been demonstrated to exert several effects on calcium levels in cells. It blocks the background K+ current and induces an inwardly small current that reduces acidity by 0.1 units and triggers an increase in intracellular [Na+[Na+]. This compound enhances Mg2+-ATPase function, inhibits the production of b-amyloid, and mimics the action of the selective glutamate agonist N.methyl-D.aspartate (NMDA) in the production of mitochondrial superoxide.
Applications of this compound
This compound (Trifluoromethoxy carbonylcyanide phenylhydrazone, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a potent uncoupler of oxidative phosphorylation in mitochondria that disrupts ATP synthesis by transporting protons across cell membranes.
This compound can also cause apoptosis.
Biochemical consequences of this compound
This compound is a potent uncoupler of oxidative phosphorylation in mitochondria that disrupts ATP synthesis by transporting protons across cell membranes.this compound induces activation of PINK1, leading to Parkin Ser65 phosphorylation.1,2 At 40 mM, this compound induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules by impairing the binding of microtubule-associated proteins.
In Vitro, this compound (5 mM) results in a concentration-dependent decrease in Ab and APPsb production in K695sw cells. This compound hinders the processes of wild-type. This compound does not alter cell ATP amounts at any concentration determined. Its effects on this compound affect APP catabolism are not dependent on the secondary impacts of oxidative phosphorylation or the result of decreased survival of K695sw cell lines. This compound (5 500 nM or mM) and baf A1 and NH4Cl trigger changes in Tf's Tx and the fluorescence of cells in K695. This compound (200 nuM) helps to protect and improve the follicle's integrity in the cat's ovarian tissue in short-term in vitro cultivation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZRVOVNUMQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190494 | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-86-5 | |
| Record name | FCCP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of FCCP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent mobile ion-carrier, or ionophore, that functions as a powerful uncoupler of oxidative phosphorylation in mitochondria.[1][2] Its ability to transport protons across the inner mitochondrial membrane dissipates the crucial proton gradient required for ATP synthesis, making it an invaluable tool in the study of cellular bioenergetics, mitochondrial function, and apoptosis.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Protonophoric Activity
This compound is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane in both its protonated (HA) and anionic (A-) forms.[5] The fundamental mechanism of this compound as an uncoupling agent lies in its ability to shuttle protons from the intermembrane space, where they are pumped by the electron transport chain (ETC), back into the mitochondrial matrix. This process bypasses ATP synthase, effectively uncoupling electron transport from ATP production.[6][7]
The energy generated from the continuous flow of electrons through the ETC is consequently dissipated as heat rather than being harnessed for ATP synthesis.[7][8] This leads to a decrease in cellular ATP levels and a concomitant increase in oxygen consumption as the ETC attempts to compensate for the diminished proton motive force.[4][6]
// Edges ETC -> H_plus_IMS [label="Pumps H+"]; H_plus_IMS -> ATP_Synthase [label="Proton Motive Force"]; ATP_Synthase -> H_plus_Matrix [label="Generates ATP"]; H_plus_IMS -> FCCP_A [label="Protonation"]; FCCP_HA -> H_plus_Matrix [label="Deprotonation"]; FCCP_A -> FCCP_HA [dir=none];
// Positioning {rank=same; ETC; ATP_Synthase;} {rank=same; FCCP_HA; FCCP_A;} } Figure 1: Mechanism of this compound as a protonophore in the mitochondrion.
Quantitative Effects of this compound on Cellular Parameters
The uncoupling activity of this compound elicits a dose-dependent response in several key cellular parameters. The following tables summarize quantitative data from various studies.
| This compound Concentration | Effect on Oxygen Consumption Rate (OCR) | Cell Type | Reference |
| 10 - 1000 nM | Significant dose-dependent increase | Rat ventricular myocytes | [9] |
| 100 nM | 6 ± 0.7 fold increase relative to baseline | Rat ventricular myocytes | [5] |
| 300 nM | Significantly greater uncoupling than 100 nM | Rat ventricular myocytes | [5] |
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate.
| This compound Concentration | Effect on Cellular ATP Levels | Time of Treatment | Cell Type | Reference |
| 30 µM | 38% of control | 2 hours | PC12 cells | [1] |
| 100 nM | No significant depletion of bulk ATP | Pre-treatment | Rat heart | [10] |
Table 2: Effect of this compound on Cellular ATP Levels.
| This compound Concentration | Effect on Intracellular Calcium [Ca2+]i | Cell Type | Reference |
| 30 µM | Increase from ~80 nM to 185 nM | PC12 cells | [1] |
| 0.1 µM | Evident response in 5 of 6 cells | Rat carotid body type I cells | [11] |
| 0.3 µM | Near-maximal increase of 501 ± 76 nM | Rat carotid body type I cells | [11] |
| 1 µM | Raised basal Ca2+ levels from 1 to 1.13 ± 0.02 (normalized) | WT mouse myocytes | [12] |
Table 3: Effect of this compound on Intracellular Calcium Concentration.
| This compound Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Cell Type | Reference |
| 100 nM | No change | Rat ventricular myocytes | [9] |
| 300 nM | Significant depolarization | Rat ventricular myocytes | [9] |
| 1 µM | Partial depolarization | Mouse ventricular myocytes | [13] |
| 10 µM | Maximal dissipation | Mouse ventricular myocytes | [13] |
Table 4: Effect of this compound on Mitochondrial Membrane Potential.
Downstream Cellular Consequences
The primary action of this compound on the mitochondrial proton gradient triggers a cascade of downstream cellular events:
-
Increased Reactive Oxygen Species (ROS) Production: The hyperactive state of the ETC can lead to increased leakage of electrons and subsequent formation of superoxide radicals.[14]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and cellular stress induced by this compound can trigger the intrinsic apoptotic pathway.[15]
-
Alterations in Intracellular Ion Homeostasis: The dissipation of the mitochondrial membrane potential can lead to the release of sequestered ions, such as Ca2+, from the mitochondrial matrix into the cytoplasm.[1][11]
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRM stock solution (10 mM in anhydrous DMSO)
-
Tyrode's buffer (TB): 145 mM NaCl, 5 mM KCl, 10 mM glucose, 1.5 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES; adjust pH to 7.4 with NaOH.
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on a suitable imaging dish
Procedure:
-
Wash the cultured neurons three times with Tyrode's buffer.[2]
-
Prepare a 20 nM working solution of TMRM by diluting the stock solution in TB.[2]
-
Incubate the cells with the TMRM working solution for 45 minutes in the dark at room temperature.[2]
-
Mount the culture dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images using an appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
To induce depolarization, add this compound to the desired final concentration (e.g., 1 µM) and immediately begin acquiring a time-lapse series of images.[2]
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.[2]
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol outlines a typical mitochondrial stress test using a Seahorse XF Analyzer to assess the effects of this compound on cellular respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Oligomycin, this compound, and Rotenone/Antimycin A stock solutions
-
Cultured cells
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the Seahorse XF sensor cartridge with oligomycin, this compound, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections:
-
Oligomycin: Inhibits ATP synthase, revealing the OCR linked to proton leak.
-
This compound: Uncouples the mitochondria, inducing maximal respiration. The concentration of this compound should be optimized for the specific cell type.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the ETC, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Analyze the resulting OCR profile to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Detection of this compound-Induced Apoptosis using Annexin V and Propidium Iodide
This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Cultured cells
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in cultured cells by treating with an appropriate concentration of this compound for a designated time.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Conclusion
This compound remains a cornerstone tool for researchers investigating mitochondrial function and cellular metabolism. Its well-characterized mechanism as a protonophore allows for the precise manipulation of the mitochondrial proton gradient, enabling the study of a wide range of cellular processes. By understanding the quantitative effects of this compound and employing standardized experimental protocols, researchers can continue to unravel the intricate roles of mitochondria in health and disease. This guide provides a foundational resource for the effective application of this compound in a research setting.
References
- 1. Compromised mitochondrial function leads to increased cytosolic calcium and to activation of MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. assaygenie.com [assaygenie.com]
- 7. youtube.com [youtube.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Apoptosis at the Single Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of FCCP-Induced Mitochondrial Uncoupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is a potent and widely utilized mitochondrial uncoupler, essential for investigating cellular bioenergetics and mitochondrial function.[1] This technical guide delineates the core mechanism by which this compound disrupts oxidative phosphorylation. It explores its function as a protonophore, its quantitative effects on mitochondrial parameters, and the experimental protocols used to assess its activity. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular action and its application in experimental biology.
The Canonical Mechanism of Action: Protonophoric Activity
This compound is a lipophilic weak acid that functions as a protonophore, effectively acting as a mobile proton carrier across the inner mitochondrial membrane.[2][3] Its primary mechanism involves disrupting the proton motive force, which is the electrochemical gradient generated by the electron transport chain (ETC).[3][4] This gradient is crucial for the synthesis of ATP by ATP synthase.[3][4]
The uncoupling process can be summarized in a cyclical model:
-
Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the anionic form of this compound (A-) readily accepts a proton (H+) to become its neutral, protonated form (HA).[5]
-
Translocation across the Inner Mitochondrial Membrane: As a neutral, lipophilic molecule, the protonated this compound (HA) can freely diffuse across the lipid bilayer of the inner mitochondrial membrane.[2][5]
-
Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, the protonated this compound (HA) releases its proton.[5]
-
Return to the Intermembrane Space: The resulting anionic this compound (A-) is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, completing the cycle.[5]
This shuttling of protons dissipates the proton gradient, effectively "uncoupling" the process of electron transport from ATP synthesis.[6][7] The energy that would have been used by ATP synthase to generate ATP is instead released as heat.[4][8]
Quantitative Effects on Mitochondrial Bioenergetics
The application of this compound leads to measurable changes in key mitochondrial parameters. These effects are dose-dependent, with low concentrations potentially inducing mild uncoupling and higher concentrations leading to complete depolarization and cellular stress.[9][10]
| Parameter | Effect of this compound | Typical Concentration Range | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease / Dissipation | 100 nM - 10 µM | [9][11] |
| Oxygen Consumption Rate (OCR) | Initial increase (maximal respiration), followed by inhibition at high concentrations | 1 µM - 10 µM | [11][12][13] |
| ATP Synthesis | Decrease / Inhibition | 1 µM - 10 µM | [1][6][11] |
| Basal Respiration | Significant decrease at >1000 nM | >1000 nM | [11] |
| Spare Respiratory Capacity | Significant decrease at >1000 nM | >1000 nM | [11] |
| Proton Leak | Increase | 1 µM - 10 µM | [14] |
Experimental Protocols for Assessing this compound-Induced Uncoupling
Several key experiments are routinely performed to characterize the effects of this compound on mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration. The "Mito Stress Test" is a common assay that utilizes this compound to determine maximal respiration.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Baseline Measurement: Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).
-
Sequential Injections: Sequentially inject pharmacological agents through the ports of the sensor cartridge:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
This compound: The uncoupler, which induces maximal respiration by dissipating the proton gradient.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are used to measure ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are common examples.
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate-based assays.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., Tyrode's buffer) for 30-45 minutes at 37°C.[15]
-
Baseline Fluorescence Measurement: Acquire baseline fluorescence images using a fluorescence microscope or read the fluorescence intensity on a plate reader. The excitation/emission maxima for TMRM are approximately 548/573 nm.
-
This compound Addition: Add this compound to the cells at a final concentration that induces depolarization (e.g., 1-10 µM).
-
Time-Lapse Imaging/Reading: Monitor the decrease in TMRM fluorescence over time as the dye leaks out of the depolarized mitochondria.
-
Data Normalization: Normalize the fluorescence intensity to the baseline reading to quantify the change in ΔΨm.[15]
Broader Cellular Effects and Considerations
While this compound is a valuable tool, its effects are not limited to the mitochondria. Researchers should be aware of these off-target effects:
-
Plasma Membrane Depolarization: this compound can also act on the plasma membrane, inducing proton and sodium currents and causing depolarization.[2][16]
-
Induction of Apoptosis and Mitophagy: At higher concentrations or with prolonged exposure, the collapse of ΔΨm and depletion of ATP can trigger pathways leading to mitophagy (the selective removal of damaged mitochondria) and apoptosis.[1][6]
-
Disruption of Microtubules: this compound has been shown to induce the disruption of the cellular microtubule network.[17]
-
Inhibition of Oxygen Consumption at High Concentrations: While this compound initially stimulates OCR, high concentrations can inhibit the respiratory chain.[13][18]
Conclusion
This compound-induced mitochondrial uncoupling is a fundamental experimental manipulation in the study of cellular metabolism. Its action as a protonophore provides a direct mechanism to probe the limits of the electron transport chain and to understand the consequences of dissipating the mitochondrial membrane potential. A thorough understanding of its mechanism, quantitative effects, and the appropriate experimental protocols is crucial for the accurate interpretation of data in both basic research and drug development contexts. When using this compound, it is imperative to consider its dose-dependent effects and potential off-target activities to ensure robust and reliable experimental outcomes.
References
- 1. hellobio.com [hellobio.com]
- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved this compound is a known uncoupler of mitochondria | Chegg.com [chegg.com]
- 8. google.com [google.com]
- 9. glpbio.com [glpbio.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. research.sahmri.org.au [research.sahmri.org.au]
- 17. embopress.org [embopress.org]
- 18. Structural investigations on the mitochondrial uncouplers niclosamide and this compound – ScienceOpen [scienceopen.com]
FCCP's Role in Cellular Respiration and ATP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent, mobile ionophore and a classical chemical uncoupler of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] In cell biology and metabolic research, this compound is an indispensable tool used to investigate mitochondrial function, assess the maximal capacity of the electron transport chain (ETC), and probe the mechanisms of cellular energy homeostasis.[1][3] By disrupting the crucial link between electron transport and ATP synthesis, this compound provides a method to study the consequences of mitochondrial dysfunction and its role in various physiological and pathological states, including apoptosis and hypoxia signaling.[2][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular respiration and ATP levels, and detailed protocols for its application in key experimental assays.
Core Mechanism of Action: Protonophoric Uncoupling
The primary function of this compound is to act as a protonophore, a lipophilic molecule that shuttles protons (H+) across the inner mitochondrial membrane (IMM).[1][5] This action directly dissipates the proton motive force—the electrochemical gradient generated by the ETC—which is the driving force for ATP synthase.[1][3]
The process unfolds in two steps:
-
Protonation: In the acidic intermembrane space, the anionic form of this compound picks up a proton.
-
Deprotonation: The now-neutral, protonated this compound diffuses across the lipid bilayer of the IMM into the alkaline mitochondrial matrix, where it releases the proton.
This cycle effectively creates a "short-circuit" for protons, allowing them to bypass the ATP synthase enzyme. As a result, the energy stored in the proton gradient is not captured in the form of ATP but is instead released as heat.[3] This uncouples the process of oxygen consumption by the ETC from the phosphorylation of ADP to ATP.[1]
Quantitative Effects of this compound
Impact on Cellular Respiration (Oxygen Consumption Rate)
By dissipating the proton gradient, this compound removes the back-pressure on the ETC. This forces the ETC to work at its maximum capacity to try and re-establish the gradient, leading to a rapid and significant increase in the oxygen consumption rate (OCR).[6][7] This parameter is often referred to as the maximal respiration or spare respiratory capacity.[7][8] However, it is crucial to note that at high concentrations, this compound can become inhibitory to the respiratory chain itself.[6][9] Therefore, optimizing the this compound concentration for each cell type and experimental condition is critical.[6][10]
| Cell Type | Optimal this compound Concentration (µM) | Effect on OCR | Reference |
| Mesenchymal Stem Cells (MSCs) | 0.25 - 2.0 (Titration) | Dose-dependent increase to maximal OCR | [8] |
| Cardiomyocytes (Adult Male Mouse) | 0.75 - 1.0 | Peak maximal OCR | [11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1.0 | Peak maximal OCR, drop at 2.0 µM | [12] |
| Rat Ventricular Myocytes | 0.01 - 1.0 | Dose-dependent increase in O2 consumption | [13] |
| HK-2 (Human Kidney) | 1.0 (Recommended for titration) | Reverses oligomycin-induced OCR decrease | [14] |
Impact on ATP Synthesis
The direct consequence of uncoupling oxidative phosphorylation is a dramatic decrease in mitochondrial ATP synthesis.[1][4] With the proton gradient dissipated, ATP synthase lacks the necessary proton motive force to phosphorylate ADP.[3] This can lead to a rapid depletion of cellular ATP levels, forcing the cell to rely more heavily on less efficient pathways like glycolysis for energy production.[15][16]
| Cell Type | This compound Concentration | Time | Effect on ATP Levels | Reference |
| PC12 Cells | 30 µM | 2 hours | Decrease to 38% of control | [15] |
| Fibroblasts | 25 µM | 30 min | ~25% decrease (transient) | [16] |
| T47D Cells | 0.51 µM (IC50) | Not specified | Potent uncoupling activity | [1] |
| Rodent Embryos | Not specified | Not specified | Reduced ATP levels | [1] |
Key Experimental Methodologies
Measurement of Oxygen Consumption Rate (OCR)
Extracellular flux analyzers, such as the Agilent Seahorse XF, are the gold standard for measuring real-time OCR in live cells. The "Mito Stress Test" is a cornerstone assay that uses sequential injections of mitochondrial inhibitors and uncouplers to determine key parameters of mitochondrial function.[7][10]
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate cells on a Seahorse XF cell culture microplate and allow them to adhere overnight. Optimal cell density must be determined for each cell line.[8]
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a 37°C non-CO2 incubator.[7]
-
Medium Exchange: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium (e.g., unbuffered DMEM) and incubate at 37°C in a non-CO2 incubator.[14]
-
Compound Loading: Prepare stock solutions of oligomycin, this compound, and a mixture of rotenone/antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.[14][17]
-
Port A: Oligomycin (e.g., 1.0 - 1.5 µM final concentration) - Inhibits ATP synthase.
-
Port B: this compound (e.g., 0.25 - 2.0 µM final concentration, requires titration) - Uncouples mitochondria to induce maximal respiration.[6]
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration) - Inhibit Complex I and III, shutting down mitochondrial respiration.[10]
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[6]
-
Data Analysis: The resulting OCR profile is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The dissipation of the proton gradient by this compound leads to the depolarization of the mitochondrial inner membrane. This change can be quantified using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE.[18][19]
Experimental Protocol: TMRM Staining for ΔΨm
-
Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Tyrode's buffer). Incubate the cells with a low concentration of TMRM (e.g., 20 nM) for 30-45 minutes at room temperature, protected from light.[18]
-
Baseline Imaging: Mount the dish on a fluorescence microscope. Acquire baseline fluorescence images using an appropriate excitation/emission filter set (e.g., Ex/Em ~549/575 nm).[19]
-
This compound Treatment: Add this compound to the cells (e.g., 1-20 µM final concentration) while continuously acquiring images.[18][19] this compound serves as a positive control for depolarization.[20]
-
Data Analysis: A rapid decrease in TMRM fluorescence intensity within the mitochondria indicates depolarization of the membrane potential.[18]
Quantification of Cellular ATP Levels
The reduction in ATP synthesis caused by this compound can be measured using a variety of commercial kits, most of which are based on the luciferin-luciferase bioluminescence reaction.
Experimental Protocol: Luciferase-Based ATP Assay
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate (to minimize background signal). Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Lysis: Add a reagent that lyses the cells and stabilizes the ATP.
-
Luciferase Reaction: Add a substrate solution containing luciferase and D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[21]
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Quantification: The light output is directly proportional to the ATP concentration. ATP levels are typically normalized to the total protein content or cell number in each well.
Conclusion
This compound remains a cornerstone tool in metabolic research, providing a robust method for inducing mitochondrial uncoupling. Its application allows for the precise dissection of the roles of the electron transport chain and oxidative phosphorylation in cellular bioenergetics. By inducing maximal oxygen consumption while simultaneously halting ATP synthesis, this compound enables researchers to quantify spare respiratory capacity and investigate cellular responses to acute energy stress. However, careful dose-optimization is paramount to avoid off-target inhibitory effects. The methodologies outlined in this guide provide a framework for leveraging this compound to gain critical insights into mitochondrial function, with significant implications for basic research and the development of therapeutics targeting metabolic pathways.
References
- 1. cellron.com [cellron.com]
- 2. hellobio.com [hellobio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. 2.12. Seahorse XFp Cell Mito Stress Test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural investigations on the mitochondrial uncouplers niclosamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compromised mitochondrial function leads to increased cytosolic calcium and to activation of MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fundamental system of cellular energy homeostasis regulated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. abcam.cn [abcam.cn]
- 21. researchgate.net [researchgate.net]
Understanding the Role of FCCP in Metabolic Studies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a mobile ion carrier and a potent mitochondrial uncoupler extensively used in metabolic research.[1][2] As a lipophilic weak acid, this compound readily passes through mitochondrial membranes to shuttle protons from the intermembrane space back into the mitochondrial matrix.[2] This action short-circuits the electrochemical proton gradient (proton motive force) that is essential for the production of ATP via oxidative phosphorylation (OXPHOS).[3] Consequently, the energy generated from the electron transport chain (ETC) is dissipated as heat rather than being harnessed for ATP synthesis.[4] This guide provides a comprehensive overview of this compound's mechanism of action, its critical applications in metabolic studies, detailed experimental protocols, and key quantitative data for researchers in life sciences and drug development.
Core Mechanism of Action
In healthy mitochondria, the ETC pumps protons (H+) from the matrix to the intermembrane space, creating a steep electrochemical gradient. This gradient drives protons back into the matrix through ATP synthase, powering the synthesis of ATP.[2] this compound disrupts this tightly coupled process. As a protonophore, it provides an alternative route for protons to re-enter the matrix, effectively "uncoupling" electron transport from ATP synthesis.[3][5]
This uncoupling has two immediate and significant consequences:
-
Maximal Oxygen Consumption: To compensate for the dissipated proton gradient, the ETC works at its maximum capacity, leading to a rapid and significant increase in the oxygen consumption rate (OCR).[6]
-
Depletion of ATP: By bypassing ATP synthase, this compound severely inhibits the primary mechanism of ATP production in aerobic cells, leading to a drop in cellular energy levels.[3]
The diagram below illustrates this uncoupling mechanism.
Caption: this compound shuttles protons across the inner membrane, bypassing ATP synthase.
Key Applications in Metabolic Research
Quantifying Mitochondrial Function: The Cell Mito Stress Test
The most common application of this compound is in the Seahorse XF Cell Mito Stress Test, which measures key parameters of mitochondrial function in real-time.[6] This assay involves the sequential injection of mitochondrial inhibitors and uncouplers to reveal a cell's bioenergetic profile.
The typical injection sequence is:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP-linked respiration. The remaining OCR is due to proton leak.
-
This compound: The uncoupler that collapses the proton gradient, forcing the ETC to work at maximum capacity. This reveals the maximal respiration .
-
Rotenone & Antimycin A: Complex I and III inhibitors that shut down all mitochondrial respiration, revealing the non-mitochondrial OCR.
Caption: Sequential injections in a Mito Stress Test reveal key OCR parameters.
Investigating Hypoxia Signaling Pathways
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen.[7] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This degradation is dependent on prolyl hydroxylases (PHDs), which require oxygen as a substrate. Mitochondrial respiration consumes oxygen, helping to maintain the low intracellular oxygen levels that stabilize HIF-1α even in normoxic conditions in some cancer cells.
This compound, by uncoupling mitochondria, can disrupt this process. It has been shown to decrease the stability of HIF-1α, leading to the downregulation of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis.[7] This makes this compound a valuable tool for studying the interplay between mitochondrial metabolism and cellular oxygen sensing in cancer biology.[7][8]
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. escholarship.org [escholarship.org]
- 7. Hypoxia-Inducible Factor 1 and Mitochondria: An Intimate Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1alpha Activation by a Redox-Sensitive Pathway Mediates Cyanide-induced BNIP3 Upregulation and Mitochondrial Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power Within: A Technical Guide to FCCP for Studying the Mitochondrial Proton Gradient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent chemical uncoupler of oxidative phosphorylation in mitochondria.[1] As a lipophilic protonophore, this compound disrupts the mitochondrial proton gradient, a cornerstone of cellular energy production.[1] This guide provides an in-depth technical overview of this compound's mechanism of action and its application as a critical tool for investigating mitochondrial function. We will delve into detailed experimental protocols, present quantitative data on its effects, and visualize the key signaling pathways influenced by the dissipation of the mitochondrial proton gradient.
Core Mechanism of Action
This compound functions by shuttling protons across the inner mitochondrial membrane, effectively creating a "short-circuit" in the proton motive force.[1] This process uncouples the electron transport chain (ETC) from ATP synthesis.[1] The ETC continues to consume oxygen and pump protons, but the energy stored in the resulting gradient is dissipated as heat rather than being harnessed by ATP synthase to produce ATP.[1]
Experimental Protocols
Precise and reproducible experimental design is paramount when utilizing this compound. Below are detailed protocols for key assays used to study the effects of this compound on mitochondrial function.
Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. The Mito Stress Test protocol utilizes sequential injections of mitochondrial inhibitors, including this compound, to reveal key parameters of mitochondrial function.[2][3][4]
Materials:
-
Seahorse XF Cell Culture Microplates[2]
-
Seahorse XF Calibrant[4]
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[2][3]
-
XF Cell Mito Stress Test Kit (containing Oligomycin, this compound, and Rotenone/Antimycin A)[2]
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[4]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[2][3] Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the growth medium from the cells, wash once with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate in a non-CO2 37°C incubator for 30-60 minutes before the assay.[4]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, this compound, and Rotenone/Antimycin A, diluted to their final working concentrations in the assay medium.[3]
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate to begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[2]
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Measurement of Mitochondrial Membrane Potential using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with an intact membrane potential.[5][6] A decrease in mitochondrial membrane potential, as induced by this compound, prevents the accumulation of TMRE, resulting in a decrease in fluorescence intensity.[5]
Materials:
-
TMRE dye[5]
-
This compound[5]
-
Cells of interest
-
Appropriate cell culture medium
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol:
-
Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader).
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (typically in the range of 20-200 nM, but should be optimized for the cell type). Remove the existing medium from the cells and add the TMRE-containing medium. Incubate for 15-30 minutes at 37°C, protected from light.[7]
-
This compound Treatment (for control): For a positive control for depolarization, treat a subset of cells with a final concentration of 1-5 µM this compound for 10-20 minutes prior to or during TMRE staining.[8]
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using the appropriate instrument. For TMRE, the excitation and emission maxima are approximately 549 nm and 575 nm, respectively.[9]
Quantification of Cellular ATP Levels
Dissipation of the mitochondrial proton gradient by this compound directly inhibits ATP synthesis. This can be quantified using commercially available ATP luminescence-based assays.
Materials:
-
Cells of interest
-
This compound
-
ATP luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration. Include an untreated control group.
-
Cell Lysis and ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the this compound-treated cells to the untreated control to determine the percentage decrease in cellular ATP.
Quantitative Data Presentation
The effects of this compound are dose-dependent. The following tables summarize typical quantitative data obtained from experiments using this compound. It is crucial to note that optimal concentrations can vary between cell types and experimental conditions, and therefore, should be empirically determined.[10]
Table 1: Effect of this compound Concentration on Oxygen Consumption Rate (OCR) in various cell lines.
| Cell Line | This compound Concentration (µM) | Effect on OCR | Reference |
| Human Mesenchymal Stem Cells | 0.3 - 3 | Dose-dependent decrease in basal OCR | [11] |
| Peripheral Blood Mononuclear Cells | 0.125 - 1 | Dose-dependent increase, with peak OCR at 1 µM | [12] |
| Cardiomyocytes (adult male mice) | 0.5 - 1.5 | Dose-dependent increase in maximal OCR | [13] |
| HepG2 Cells | 2 | Maximal respiration observed | [14] |
| Bovine Epididymal Sperm | 10 - 60 | Dose-dependent mitochondrial depolarization | [15] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential.
| Cell Type | This compound Concentration | Measurement Method | Observed Effect | Reference |
| Jurkat Cells | 20 µM | TMRE Staining | Prevention of TMRE accumulation | [9] |
| Various Cell Lines | 1 - 5 µM | TMRE Staining | Depolarization of mitochondrial membrane | [8] |
| Rat Ventricular Myocytes | 100 nM - 300 nM | TMRM Staining | 100 nM caused mitochondrial oxidation without depolarization; 300 nM caused depolarization | [16] |
Signaling Pathways and Visualizations
The dissipation of the mitochondrial proton gradient by this compound triggers several downstream signaling pathways.
This compound-Induced Reactive Oxygen Species (ROS) Production
While this compound can decrease ROS production under some conditions, it can also stimulate ROS production, particularly at higher concentrations or in specific cellular contexts.[17] This can occur due to the hyperactivation of the electron transport chain.
Signaling Pathway of this compound-Induced ROS Production
Caption: this compound-induced mitochondrial ROS production pathway.
This compound-Induced Intrinsic Apoptosis
A sustained decrease in mitochondrial membrane potential and increased ROS production are potent triggers for the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.[18][19]
Intrinsic Apoptosis Pathway Activated by this compound
References
- 1. youtube.com [youtube.com]
- 2. content.protocols.io [content.protocols.io]
- 3. 4.5. Mitochondrial Stress Assay [bio-protocol.org]
- 4. tabaslab.com [tabaslab.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Integration of cellular bioenergetics with mitochondrial quality control and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Caspase - Wikipedia [en.wikipedia.org]
The Interplay of Lipophilicity and Membrane Permeability of FCCP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) is a potent mitochondrial uncoupling agent and protonophore widely utilized in cell biology and bioenergetics research. Its efficacy is intrinsically linked to its physicochemical properties, specifically its high lipophilicity and consequential rapid permeation across biological membranes. This technical guide provides an in-depth analysis of the relationship between this compound's lipophilicity and its membrane permeability, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows. Understanding these core principles is crucial for the accurate application and interpretation of this compound-based assays in academic research and drug development.
Introduction
This compound exerts its biological effects by disrupting the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[1] This process is initiated by the passive diffusion of this compound across the lipid bilayer, a journey dictated by its lipophilic character. Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to traverse cellular membranes. This guide will explore the quantitative aspects of this compound's lipophilicity and membrane permeability, the experimental methods used to determine these parameters, and the molecular mechanism that underpins its function as a proton shuttle.
Quantitative Data on this compound Physicochemical Properties
The lipophilicity and membrane permeability of a compound are key predictors of its biological activity. For this compound, these properties are central to its function as a protonophore. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Method | Source |
| Lipophilicity (LogP) | 3.7 | Calculated | PubChem[2] |
| Molecular Weight | 254.17 g/mol | - | PubChem[2] |
| Membrane Permeability | Qualitatively High | Inferred from protonophore activity | General Scientific Consensus |
Experimental Protocols
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a fundamental measure of lipophilicity.
a) Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Protocol:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and water phases to the separatory funnel.
-
Add the this compound stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Quantify the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the LogP using the formula: LogP = log10([this compound]octanol / [this compound]water).
-
b) High-Performance Liquid Chromatography (HPLC) Method
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.
-
Materials:
-
This compound
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water gradient)
-
A set of standard compounds with known LogP values
-
-
Protocol:
-
Prepare solutions of the standard compounds and this compound in a suitable solvent.
-
Run each standard compound through the HPLC system and record its retention time.
-
Create a calibration curve by plotting the known LogP values of the standards against their retention times.
-
Run the this compound sample under the same HPLC conditions and determine its retention time.
-
Interpolate the LogP of this compound from the calibration curve.
-
Determination of Membrane Permeability
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
This compound
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Buffer solutions for donor and acceptor wells (e.g., PBS at a specific pH)
-
Plate reader for quantification
-
-
Protocol:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with buffer.
-
Prepare a solution of this compound in the donor buffer.
-
Add the this compound solution to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at a controlled temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([this compound]acceptor / [this compound]equilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[this compound]equilibrium = Equilibrium concentration
-
-
b) Caco-2 Cell Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug absorption.
-
Materials:
-
This compound
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
-
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with transport buffer.
-
Add the this compound solution to the apical (donor) side of the monolayer.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
Quantify the concentration of this compound in all samples.
-
Calculate the apparent permeability coefficient (Papp) using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of appearance of this compound in the acceptor chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration of this compound in the donor chamber
-
-
Visualizations
This compound Mechanism of Action: Proton Shuttling
The following diagram illustrates the cyclical process by which this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force.
Caption: this compound-mediated proton transport across the inner mitochondrial membrane.
Experimental Workflow for PAMPA
The diagram below outlines the key steps involved in performing a Parallel Artificial Membrane Permeability Assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Relationship Between Lipophilicity and Membrane Permeability
This diagram illustrates the logical relationship where high lipophilicity is a prerequisite for high passive membrane permeability, which in turn enables the function of a protonophore like this compound.
Caption: The relationship between lipophilicity and protonophore function.
Conclusion
The efficacy of this compound as a mitochondrial uncoupler is fundamentally dependent on its high lipophilicity, which facilitates its rapid transit across the inner mitochondrial membrane. This guide has provided a consolidated overview of the quantitative measures of this compound's lipophilicity, detailed methodologies for its experimental determination, and a clear visualization of its mechanism of action. For researchers in cell biology, bioenergetics, and drug development, a thorough understanding of these principles is paramount for the design of robust experiments and the accurate interpretation of data generated using this powerful research tool. While a precise experimental permeability coefficient for this compound remains to be definitively established in publicly accessible literature, its functional characteristics strongly support its classification as a highly permeable molecule.
References
The Uncoupler's Gambit: A Technical Guide to FCCP's Impact on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound impact of the mitochondrial uncoupling agent, Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP), on cellular bioenergetics. This compound is an invaluable tool for interrogating mitochondrial function, dissecting metabolic pathways, and understanding cellular responses to energetic stress. This document provides a comprehensive overview of this compound's mechanism of action, its effects on key bioenergetic parameters, detailed experimental protocols, and a summary of quantitative data to aid in experimental design and interpretation.
Core Mechanism of Action: Disrupting the Proton Motive Force
This compound is a lipophilic protonophore, a molecule that can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase.[1][2] This action directly dissipates the proton motive force (PMF), the electrochemical gradient generated by the electron transport chain (ETC) that is essential for oxidative phosphorylation (OXPHOS).[1] The collapse of the proton gradient uncouples oxygen consumption from ATP synthesis.[1] Consequently, the ETC works at its maximum capacity to try and re-establish the gradient, leading to a surge in oxygen consumption, while ATP production via OXPHOS is severely diminished.[1] The energy that would have been used for ATP synthesis is instead dissipated as heat.[3]
Key Bioenergetic Effects of this compound
The primary consequence of this compound's uncoupling activity is a dramatic shift in cellular bioenergetics. These changes can be quantified to assess mitochondrial health and cellular metabolic flexibility.
Mitochondrial Membrane Potential (ΔΨm)
This compound causes a rapid and dose-dependent collapse of the mitochondrial membrane potential.[4][5] This is a direct result of the dissipation of the proton gradient. The loss of ΔΨm is a hallmark of mitochondrial uncoupling and can be measured using fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM).[6][7]
Oxygen Consumption Rate (OCR)
In response to the collapse of the proton gradient, the ETC is no longer inhibited by the backpressure of the PMF and works at its maximal rate to pump protons. This leads to a significant increase in the oxygen consumption rate (OCR) as oxygen is the final electron acceptor in the ETC.[8] This this compound-stimulated OCR is referred to as the maximal respiratory capacity and provides an indication of the cell's ability to respond to an energetic demand.[8] However, at high concentrations or with prolonged exposure, this compound can inhibit mitochondrial respiration.[9]
ATP Synthesis
By bypassing the ATP synthase, this compound severely inhibits ATP production via oxidative phosphorylation.[1][10] This leads to a rapid decrease in cellular ATP levels.[11][12] Cells must then rely on other metabolic pathways, primarily glycolysis, to meet their energy demands.
Glycolysis and Extracellular Acidification Rate (ECAR)
To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis.[13] This metabolic switch results in an increased conversion of glucose to lactate, which is then extruded from the cell. The increased lactate production leads to the acidification of the extracellular medium, which can be measured as an increase in the extracellular acidification rate (ECAR).[8][14]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on cellular bioenergetics from various studies. Note that the optimal concentration of this compound and the magnitude of the response are cell-type dependent and should be empirically determined.[15][16]
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IC50 | T47D cells | 0.51 µM | Inhibition of cell viability | [1] |
| Apoptosis Induction | CCRF-CEM and HL60 cells | 20 µM | Induction of apoptosis | [11] |
| Apoptosis Induction | PC12 cells | 10 µM (24 hours) | Induction of apoptosis | [11] |
| HIF Pathway Inhibition | PC-3 and DU-145 cells | 10 µM (24 hours) | Inhibition of HIF pathway | [1] |
| Mitochondrial Respiration | AC16 cells | 1.0 µM | Sufficient to measure maximum respiration | [17] |
| Cardioprotection | Isolated rat hearts | 100 nM | Optimal concentration for cardioprotection | [18] |
| Oxygen Consumption Increase | Rat ventricular myocytes | 100 nM | ~6-fold increase relative to baseline | [19] |
| Seahorse Mito Stress Test Parameters | Typical this compound Concentration | Observed Change | Reference |
| Maximal Respiration | 0.5 - 2.0 µM | Significant increase in OCR | [8][17][20][21] |
| Spare Respiratory Capacity | 0.5 - 2.0 µM | Calculated as (Maximal Respiration) - (Basal Respiration) | [8][21] |
Detailed Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform to measure OCR and ECAR in real-time.[8] The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors, including this compound, to reveal key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
This compound (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[14][20]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[20]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[8][20]
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, this compound, and rotenone/antimycin A at optimized concentrations.[8][20]
-
Seahorse XF Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Initiate the Mito Stress Test protocol.[8][20] The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[8]
-
Data Analysis: After the run, normalize the data to cell number or protein content.[14][21] Calculate the key parameters of mitochondrial function:
-
Basal Respiration: (Last OCR measurement before oligomycin injection) - (Non-mitochondrial respiration)[22]
-
ATP Production: (Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection)
-
Proton Leak: (Minimum OCR after oligomycin injection) - (Non-mitochondrial respiration)[22]
-
Maximal Respiration: (Maximum OCR after this compound injection) - (Non-mitochondrial respiration)[22]
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)[21]
-
Non-mitochondrial Respiration: Minimum OCR after rotenone/antimycin A injection[22]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Materials:
-
Fluorescence microscope, flow cytometer, or microplate reader
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
This compound (as a positive control for depolarization)
-
Cells of interest
-
Appropriate cell culture medium and buffers (e.g., PBS)
Protocol:
-
Cell Culture: Culture cells to the desired confluency in a suitable format for the chosen detection method (e.g., coverslips for microscopy, 96-well plate for plate reader, suspension for flow cytometry).[23]
-
Positive Control (Optional): Treat a subset of cells with a depolarizing concentration of this compound (e.g., 20 µM) for 10-20 minutes prior to TMRE staining.[6][24]
-
TMRE Staining: Add TMRE to the cell culture medium at a final concentration optimized for the cell type (typically 50-1000 nM) and incubate for 15-30 minutes at 37°C, protected from light.[23][24]
-
Washing:
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using the appropriate instrument. For TMRE, the excitation/emission maxima are approximately 549/575 nm.[6][24]
-
Data Interpretation: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Compare the fluorescence of treated cells to untreated controls and the this compound-treated positive control.
Signaling Consequences of this compound-Induced Energetic Stress
The profound metabolic shift induced by this compound triggers a cascade of cellular signaling events aimed at restoring energy homeostasis.
A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). The decrease in ATP and corresponding increase in AMP levels upon this compound treatment leads to the activation of AMPK. Activated AMPK initiates a range of downstream effects, including the stimulation of catabolic pathways (like glycolysis and fatty acid oxidation) to generate ATP and the inhibition of anabolic processes (such as protein and lipid synthesis) to conserve energy.
Furthermore, this compound has been shown to suppress the hypoxia-inducible factor (HIF) signaling pathway, even under hypoxic conditions.[1] By disrupting the mitochondrial proton gradient, this compound prevents the stabilization of HIF-1α and HIF-2α, leading to the downregulation of their target genes, many of which are involved in angiogenesis and tumor progression.[1]
Conclusion
This compound remains an indispensable pharmacological tool for the study of cellular bioenergetics. Its ability to acutely and potently uncouple mitochondrial respiration provides a powerful means to assess mitochondrial capacity, metabolic flexibility, and the cellular response to energetic stress. A thorough understanding of its mechanism of action and its downstream effects, coupled with robust experimental design, is crucial for obtaining reliable and interpretable data. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the intricate world of cellular metabolism.
References
- 1. cellron.com [cellron.com]
- 2. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hellobio.com [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. A fundamental system of cellular energy homeostasis regulated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Measurement of extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) [bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. Seahorse oxygen consumption rate measurement. [bio-protocol.org]
- 21. Measurements of cellular oxygen consumption rate [bio-protocol.org]
- 22. Cellular oxygen consumption and extracellular acidification measurement [bio-protocol.org]
- 23. abcam.cn [abcam.cn]
- 24. assaygenie.com [assaygenie.com]
Unraveling the Off-Target intricate Landscape of FCCP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a widely utilized tool in cell biology and drug discovery, primarily known for its potent ability to uncouple mitochondrial oxidative phosphorylation. By disrupting the proton gradient across the inner mitochondrial membrane, this compound effectively halts ATP synthesis, making it an invaluable agent for studying cellular bioenergetics. However, emerging evidence reveals a more complex pharmacological profile, with a range of off-target effects that can significantly influence experimental outcomes and data interpretation. This technical guide provides an in-depth exploration of these off-target effects, offering researchers the necessary data, experimental protocols, and pathway visualizations to navigate the multifaceted actions of this compound.
Quantitative Data on this compound's Off-Target Effects
A critical aspect of understanding this compound's off-target profile is the quantitative characterization of its interactions with non-mitochondrial targets and its impact on various cellular processes. The following tables summarize key quantitative data from multiple studies.
| Parameter | Target/Process | Cell Line/System | Concentration/Value | Reference |
| IC50 | Inhibition of HIF1 activation (1,10-phenanthroline-induced) | T47D human breast cancer cells | 0.31 µM | [1] |
| IC50 | Inhibition of HIF1 activation (hypoxia-induced) | T47D human breast cancer cells | 0.51 µM | [1] |
| EC50 | Uncoupling of oxidative phosphorylation | Intact mitochondria | 0.04 µM | [2] |
| EC50 | Cell membrane depolarization | Not specified | 410 nM | [3] |
Table 1: Inhibitory and Effective Concentrations of this compound on Various Cellular Processes. This table highlights the concentrations at which this compound exerts significant effects on pathways beyond its primary mitochondrial uncoupling activity.
| Effect | Cell Line/System | This compound Concentration | Observation | Reference |
| Increased Cytosolic Ca2+ | PC12 rat pheochromocytoma cells | 30 µM | Rapid increase to 250% of control | [4] |
| Decreased Cellular ATP | PC12 rat pheochromocytoma cells | 30 µM | Decrease to 38% of control after 2 hours | [4] |
| Increased ERK1/ERK2 Activity | PC12 rat pheochromocytoma cells | 30 µM | Over 2-fold increase after 1 hour | [4] |
| Increased ROS Production | Isolated rat ventricular myocytes | 100 nM | Antioxidant-sensitive increase | [5] |
| Inhibition of Mitochondrial Oxygen Consumption | HEK293T cells | 10 µM | Sustained inhibition | [2] |
| Induction of Proton Currents | Primary rat hepatocytes and H4IIE liver cells | Not specified | Large proton currents across the plasma membrane | [6] |
Table 2: Concentration-Dependent Off-Target Effects of this compound. This table provides a summary of various off-target effects observed at different this compound concentrations in diverse experimental models.
Key Off-Target Signaling Pathways Affected by this compound
This compound's influence extends beyond the mitochondria, impacting several critical signaling cascades. Understanding these interactions is crucial for interpreting experimental data accurately.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to activate the MAPK signaling pathway, specifically the ERK1 and ERK2 kinases. This activation is linked to the this compound-induced rise in intracellular calcium. The precise mechanism likely involves calcium-sensitive upstream regulators of the MAPK cascade.
Calcium Signaling Pathway
As a protonophore, this compound disrupts not only the mitochondrial membrane potential but can also affect other cellular membranes, leading to alterations in intracellular calcium homeostasis. This occurs through the release of calcium from mitochondrial stores and potentially other intracellular compartments. The resulting elevation in cytosolic calcium can trigger a multitude of downstream signaling events.
Detailed Experimental Protocols
To aid researchers in assessing the off-target effects of this compound in their own experimental systems, this section provides detailed protocols for key assays.
Cytotoxicity Assay using MTT
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition: After treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Plasma Membrane Potential using DiSC3(5)
This protocol utilizes the fluorescent dye DiSC3(5) to assess changes in plasma membrane potential.
Materials:
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
HEPES-buffered saline (HBS)
-
This compound
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in HBS to the desired concentration.
-
Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 1-2 µM) and incubate in the dark at room temperature for 10-15 minutes to allow the dye to equilibrate across the plasma membrane.
-
Baseline Fluorescence: Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).
-
This compound Addition: Add this compound at the desired concentration and continuously record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: In a separate sample, add valinomycin to induce complete depolarization and record the maximal fluorescence.
-
Data Analysis: Normalize the fluorescence changes to the baseline and the maximal depolarization signal.
Quantification of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol employs the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
This compound
-
H2O2 (as a positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Immediately analyze the fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence plate reader.
-
Positive Control: Treat a separate set of cells with H2O2 to induce ROS production as a positive control.
-
Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the untreated control.
Conclusion
While this compound remains an indispensable tool for studying mitochondrial function, a thorough understanding of its off-target effects is paramount for the rigorous design and interpretation of experiments. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. By considering the information presented herein, researchers can better control for the confounding variables introduced by this compound's pleiotropic actions, ultimately leading to more accurate and reproducible scientific findings. As the field of cellular metabolism and signaling continues to evolve, a nuanced appreciation for the tools we employ, including their limitations, will be essential for advancing our knowledge.
References
- 1. Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of FCCP in Inducing Mitochondrial Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent mitochondrial uncoupling agent widely utilized in biological research to investigate mitochondrial function and cellular bioenergetics. By disrupting the electrochemical gradient across the inner mitochondrial membrane, this compound effectively uncouples oxidative phosphorylation, leading to a state of mitochondrial stress. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on key mitochondrial parameters, and the subsequent activation of cellular stress response pathways. Detailed experimental protocols and structured data presentations are included to facilitate the practical application of this compound as a tool for studying mitochondrial biology and its implications in drug development.
Introduction: this compound as a Mitochondrial Uncoupler
This compound is a lipophilic protonophore that readily diffuses across the mitochondrial inner membrane. Its primary mechanism of action involves the transport of protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force that is essential for ATP synthesis by ATP synthase.[1][2][3] This uncoupling of electron transport from oxidative phosphorylation leads to a cascade of events characteristic of mitochondrial stress, including a rapid decrease in mitochondrial membrane potential and cellular ATP levels, an increase in oxygen consumption, and the generation of reactive oxygen species (ROS).[2][4][5]
Quantitative Effects of this compound on Mitochondrial Parameters
The application of this compound induces significant and measurable changes in cellular bioenergetics. The following tables summarize the quantitative effects of this compound on key mitochondrial and cellular parameters as reported in various cell types. It is important to note that the optimal concentration of this compound can be cell-type dependent and may require empirical determination.[6]
| Parameter | Effect of this compound Treatment | Typical Concentration Range | Cell Type Example | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | 0.1 - 10 µM | Osteosarcoma & Colon Carcinoma Cells | [7] |
| Oxygen Consumption Rate (OCR) | Increase (to maximal respiration) | 0.1 - 2.0 µM | Various | [6][8] |
| Cellular ATP Levels | Decrease | 1 - 2.5 µM | HepG2, Rodent Embryos | [5][9][10] |
| Reactive Oxygen Species (ROS) Production | Increase | 100 nM | Ventricular Myocytes | [11][12] |
| AMPK Activation | Increase | Not specified | Hepatocytes | [13][14] |
| PINK1 Stabilization on Mitochondria | Increase | Not specified | Neuroblastoma Cells | [15][16] |
| UPRmt Activation | Increase | Dose-dependent | C. elegans | [17] |
Key Signaling Pathways Activated by this compound-Induced Mitochondrial Stress
This compound-induced mitochondrial dysfunction triggers several critical cellular signaling pathways aimed at restoring homeostasis or initiating programmed cell death if the damage is irreparable.
PINK1/Parkin-Mediated Mitophagy
Depolarization of the mitochondrial membrane potential by this compound prevents the import and processing of the serine/threonine kinase PINK1.[15] This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol.[15][18][19] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome—a process known as mitophagy.[16][18]
Caption: this compound-induced PINK1/Parkin-mediated mitophagy pathway.
AMPK Activation
The significant drop in cellular ATP levels caused by this compound leads to an increased AMP:ATP ratio, a key signal for the activation of AMP-activated protein kinase (AMPK).[14] AMPK acts as a master regulator of cellular energy homeostasis.[20][21] Once activated, it phosphorylates numerous downstream targets to inhibit anabolic processes that consume ATP (e.g., protein and lipid synthesis) and stimulate catabolic processes that generate ATP (e.g., fatty acid oxidation and glucose uptake).[22]
Caption: this compound-induced activation of the AMPK signaling pathway.
Mitochondrial Unfolded Protein Response (UPRmt)
Mitochondrial stress, including that induced by this compound, can lead to the accumulation of misfolded or unfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPRmt).[17][23] This is a transcriptional response that upregulates the expression of mitochondrial chaperones and proteases to restore protein homeostasis.[24][25] In mammals, this pathway involves the transcription factor ATF5, which, under stress conditions, translocates to the nucleus to activate the expression of target genes.[25]
Caption: this compound-induced activation of the UPRmt pathway.
Experimental Protocols for Assessing this compound-Induced Mitochondrial Stress
The following are detailed methodologies for key experiments used to quantify the effects of this compound.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial respiration.[26]
-
Principle: This assay measures the rate of oxygen consumption by cells in real-time, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. This compound is used to induce maximal respiration by uncoupling the proton gradient.[8]
-
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[26]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[26]
-
Assay Medium Preparation: Prepare assay medium (e.g., XF DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[27]
-
Cell Plate Preparation: Replace the cell culture medium with the pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 45-60 minutes.[6]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin (ATP synthase inhibitor), this compound (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[8] An this compound titration is recommended to determine the optimal concentration for the specific cell type.[6]
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[8][28]
-
Data Analysis: Normalize OCR data to cell number. Calculate key parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.[28]
-
Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[29] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[30][31]
-
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 1-10 µM) for a specified duration. Include a vehicle control.
-
JC-1 Staining: Prepare a 1X JC-1 reagent solution in pre-warmed cell culture medium. Remove the treatment medium from the cells, add the JC-1 solution, and incubate at 37°C in a 5% CO2 incubator for 15-30 minutes.[29]
-
Washing: After incubation, remove the staining solution and wash the cells with an appropriate buffer (e.g., PBS or assay buffer).[29]
-
Analysis: Analyze the cells immediately using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.[32]
-
Microscopy: Capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Acquire data using appropriate channels for green (e.g., FITC) and red (e.g., PE) fluorescence.
-
Plate Reader: Measure fluorescence intensity at excitation/emission wavelengths of ~535/590 nm for J-aggregates and ~485/535 nm for JC-1 monomers.[32]
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Quantification of Cellular ATP Levels
-
Principle: This assay is based on the luciferin-luciferase reaction, where the light emitted is proportional to the amount of ATP present.[9][33]
-
Protocol:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound at the desired concentrations and for the appropriate duration.[34]
-
Cell Lysis: Add a detergent or permeabilization solution to each well to lyse the cells and release the intracellular ATP. Incubate for approximately 5 minutes at room temperature with shaking.[9][34]
-
Luciferase Reaction: Add the ATP reagent containing luciferase and luciferin to each well.[35]
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.[33]
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Results are often expressed as a percentage of the ATP level in untreated control cells. An ATP standard curve can be generated for absolute quantification.[10][35]
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[36][37]
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.[36][38]
-
Washing: Wash the cells with PBS to remove excess probe.[36]
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or fluorescence microscope.[36][39]
-
Data Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS production.
-
Conclusion
This compound is an invaluable tool for inducing acute mitochondrial stress and studying the subsequent cellular responses. Its well-characterized mechanism of action allows for the controlled disruption of mitochondrial function, providing a robust model system for investigating pathways such as mitophagy, metabolic reprogramming via AMPK, and the mitochondrial unfolded protein response. The experimental protocols detailed in this guide offer reliable methods for quantifying the effects of this compound, enabling researchers and drug development professionals to dissect the intricate roles of mitochondria in health and disease. A thorough understanding of these techniques and the underlying signaling pathways is crucial for advancing our knowledge of mitochondrial biology and for the development of novel therapeutics targeting mitochondrial dysfunction.
References
- 1. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellron.com [cellron.com]
- 3. hellobio.com [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. cellron.com [cellron.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mitochondrial uncoupling, with low concentration this compound, induces ROS-dependent cardioprotection independent of KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitophagy and Parkinson's disease: The PINK1–parkin link - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Decreased Mitochondrial Membrane Potential Activates the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitophagy: Molecular Mechanisms, New Concepts on Parkin Activation and the Emerging Role of AMPK/ULK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. AMPK, Mitochondrial Function, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. AMPK Is Critical for Mitochondrial Function during Reperfusion after Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism and the UPRmt - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClpX stimulates the mitochondrial unfolded protein response (UPRmt) in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]
- 26. agilent.com [agilent.com]
- 27. wklab.org [wklab.org]
- 28. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. gentaurpdf.com [gentaurpdf.com]
- 30. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 33. stemcell.com [stemcell.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 37. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Measuring Maximal Respiration with FCCP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a critical cellular process responsible for the majority of ATP production. The ability of mitochondria to respond to increased energy demands is a key indicator of cellular health and metabolic function. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is a potent mitochondrial uncoupling agent widely used to measure the maximal oxygen consumption rate (OCR), providing insights into the respiratory capacity of cells. These application notes provide a detailed protocol for utilizing this compound to assess maximal respiration, primarily focusing on the widely used Seahorse XF Cell Mito Stress Test.
Mechanism of Action
This compound is a lipophilic protonophore that disrupts the mitochondrial membrane potential. It functions by shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of the proton gradient from ATP synthesis leads to an unrestricted flow of electrons through the electron transport chain (ETC) and a consequent maximal rate of oxygen consumption by complex IV. This process allows for the determination of the cell's maximal respiratory capacity.
Caption: this compound shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay for measuring key parameters of mitochondrial function. The general workflow involves sequential injections of mitochondrial inhibitors and uncouplers to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Key Parameters Measured
The Seahorse XF Cell Mito Stress Test allows for the calculation of several key parameters of mitochondrial function.
| Parameter | Calculation | Biological Significance |
| Basal Respiration | (Last rate measurement before first injection) - (Non-mitochondrial respiration) | The baseline oxygen consumption of the cells. |
| ATP-linked Respiration | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) | The portion of basal respiration used for ATP synthesis. |
| Maximal Respiration | (Maximum rate measurement after this compound injection) - (Non-mitochondrial respiration) | The maximum respiratory capacity of the mitochondria. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The cell's ability to respond to an increased energy demand. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) - (Non-mitochondrial respiration) | The portion of basal respiration not coupled to ATP synthesis. |
| Non-mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes outside of the mitochondria. |
Experimental Protocols
I. This compound Optimization Protocol
It is crucial to determine the optimal this compound concentration for each cell type, as high concentrations can inhibit respiration.
Objective: To determine the this compound concentration that induces maximal oxygen consumption without causing cellular toxicity.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF DMEM, pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine
-
This compound stock solution (e.g., in DMSO)
-
Cells of interest
Procedure:
-
Cell Seeding: The day before the assay, seed cells at the desired density in a Seahorse XF cell culture microplate.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
This compound Dilution Series: On the day of the assay, prepare a serial dilution of this compound in the assay medium. A typical starting range is 0.25 µM to 2.0 µM.
-
Medium Exchange: Remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Compound Loading: Load the different concentrations of this compound into the designated ports of the hydrated sensor cartridge.
-
Assay Execution: Follow the instrument prompts to calibrate the sensor cartridge and run the assay.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) at each this compound concentration to identify the concentration that yields the maximal OCR. This can be visualized as a bell-shaped curve.
II. Seahorse XF Cell Mito Stress Test Protocol
Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seeded and prepared Seahorse XF cell culture microplate
-
Hydrated Seahorse XF sensor cartridge
-
Assay Medium
Application Notes and Protocols for the Use of FCCP in Seahorse XF Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time. By measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), researchers can gain critical insights into mitochondrial respiration and glycolysis. The XF Cell Mito Stress Test is a standard assay that utilizes a sequential injection of mitochondrial inhibitors to reveal a cell's metabolic phenotype. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is a critical component of this assay. It is a potent mitochondrial uncoupling agent that disrupts the mitochondrial membrane potential, leading to maximal oxygen consumption and revealing the maximal respiratory capacity of the cells.[1][2][3]
These application notes provide a detailed protocol for utilizing this compound in Seahorse XF assays, including the crucial step of this compound concentration optimization, and the standard Cell Mito Stress Test protocol.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test dissects the key parameters of mitochondrial function by serially injecting three different compounds that target components of the electron transport chain (ETC).[3]
-
Oligomycin: An ATP synthase inhibitor that blocks the flow of protons back into the mitochondrial matrix, thereby inhibiting ATP production. The resulting decrease in OCR represents the portion of basal respiration that was dedicated to ATP synthesis.
-
This compound: A protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.[1] This uncouples oxygen consumption from ATP synthesis and forces the ETC to function at its maximum capacity, revealing the maximal respiration rate.
-
Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively. This mixture completely shuts down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.
The data generated from these injections allows for the calculation of several key parameters of mitochondrial function.
Key Mitochondrial Parameters Measured
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells. | (Last rate measurement before oligomycin injection) - (Non-mitochondrial respiration) |
| ATP Production | The portion of basal respiration used for ATP synthesis. | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with proton leakage across the inner mitochondrial membrane. | (Minimum rate measurement after oligomycin injection) - (Non-mitochondrial respiration) |
| Maximal Respiration | The maximum rate of respiration the cell can achieve, induced by this compound. | (Maximum rate measurement after this compound injection) - (Non-mitochondrial respiration) |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to an increased energy demand. | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | Minimum rate measurement after rotenone/antimycin A injection |
Experimental Protocols
I. This compound Concentration Optimization Protocol
It is critical to determine the optimal this compound concentration for each cell type and experimental condition, as high concentrations can be inhibitory.[1]
A. Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine), pH 7.4[4]
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oligomycin
-
Rotenone/Antimycin A
B. Experimental Workflow:
Caption: Workflow for this compound concentration optimization.
C. Detailed Steps:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF microplate at the desired density. The optimal cell number should be determined in a separate optimization experiment.
-
Leave background correction wells empty.[4]
-
Incubate overnight in a CO2 incubator.
-
-
Sensor Cartridge Hydration (Day 1):
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight in a non-CO2 incubator at 37°C.[4]
-
-
Assay Preparation (Day 2):
-
Prepare the assay medium and warm it to 37°C. Adjust the pH to 7.4.[5]
-
Remove the cell plate from the incubator and wash the cells with the pre-warmed assay medium.[4]
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.[4]
-
Prepare a serial dilution of this compound to test a range of final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µM).[5][6]
-
Prepare working solutions of oligomycin and rotenone/antimycin A at the desired final concentrations (e.g., 1.5 µM oligomycin, 0.5 µM rotenone/antimycin A).[2][4]
-
-
Seahorse XF Assay:
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Follow the instrument's instructions to calibrate the sensors and start the assay.
-
The assay will measure basal OCR, then inject oligomycin, followed by the different concentrations of this compound, and finally rotenone/antimycin A.
-
-
Data Analysis:
-
After the run, analyze the data to determine the this compound concentration that elicits the maximal OCR without causing a subsequent decline, which would indicate toxicity.[1] This concentration is the optimal this compound concentration for your specific cell type and conditions.
-
II. Seahorse XF Cell Mito Stress Test Protocol
Once the optimal this compound concentration is determined, you can proceed with the standard Cell Mito Stress Test.
A. Materials:
-
Same as for the this compound optimization protocol, but with the this compound concentration now optimized.
B. Experimental Workflow:
References
Application of FCCP in Mitochondrial Membrane Potential Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function, playing a central role in ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis.[1] Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) is a potent mitochondrial oxidative phosphorylation uncoupler and a widely used tool in mitochondrial research.[1][2] As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis and thereby uncoupling this process from the electron transport chain.[2][3] This action leads to a rapid depolarization of the mitochondrial membrane, making this compound an essential positive control in assays measuring ΔΨm.[1] Understanding the appropriate application of this compound is crucial for the accurate assessment of mitochondrial function in both basic research and drug development.
Mechanism of Action
This compound is a lipophilic weak acid that readily diffuses across biological membranes.[3] In the intermembrane space, where the proton concentration is high, this compound becomes protonated. This protonated form then diffuses across the inner mitochondrial membrane into the matrix. In the alkaline environment of the matrix, this compound releases its proton, effectively shuttling protons back into the matrix and bypassing ATP synthase. This uncoupling of the proton gradient from ATP synthesis leads to a decrease in the mitochondrial membrane potential.[3]
Applications in Research and Drug Development
-
Positive Control: this compound is widely used as a positive control to induce mitochondrial depolarization in various assays, ensuring that the experimental system and reagents are working correctly.[1]
-
Studying Mitochondrial Dysfunction: By inducing mitochondrial depolarization, this compound allows researchers to mimic and study the effects of mitochondrial dysfunction in various disease models.
-
Drug Screening: this compound can be used in high-throughput screening assays to identify compounds that modulate mitochondrial membrane potential.
-
Investigating Cellular Signaling: The depolarization of mitochondria by this compound can trigger various downstream signaling events, such as changes in calcium signaling and the activation of stress response pathways, providing a tool to investigate these processes.[4][5]
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific research question. It is highly recommended to perform a titration to determine the optimal concentration for each experimental setup.[6]
| Cell Type/System | Assay Platform | This compound Concentration | Observed Effect | Reference |
| General Cell Lines | Microplate Assay | 20 µM | Positive control for mitochondrial depolarization | [1] |
| General Cell Lines | Flow Cytometry | 20 µM | Positive control for mitochondrial depolarization | [1] |
| General Cell Lines | Microscopy | 20 µM | Positive control for mitochondrial depolarization | [1] |
| Isolated Rat Ventricular Myocytes | Confocal Microscopy (TMRM) | 100 nM | Mitochondrial oxidation without detectable depolarization; cardioprotective | [7][8] |
| Isolated Rat Ventricular Myocytes | Confocal Microscopy (TMRM) | 300 nM | Significant mitochondrial depolarization; exacerbates injury | [7][8] |
| Isolated Mouse Ventricular Myocytes | Fluorescence Microscopy (TMRM) | 1 µM | Partial depolarization | [5] |
| Isolated Mouse Ventricular Myocytes | Fluorescence Microscopy (TMRM) | 10 µM | Maximal dissipation of ΔΨm | [5] |
| Osteosarcoma-derived cells | Flow Cytometry (TMRM) | 1 µM | Induced ΔΨm changes | [9] |
| Colon carcinoma-derived cells | Flow Cytometry (TMRM) | 1.5 µM | Induced ΔΨm changes | [9] |
| Human Liver Carcinoma Hep G2 cells | Oxygen Consumption Rate Assay | 0.25 µM | Significant increase in oxygen consumption rate | [10] |
Experimental Protocols
Protocol 1: Microplate-Based Assay for Mitochondrial Membrane Potential
This protocol is a general guideline for measuring mitochondrial membrane potential using a fluorescent microplate reader. The example uses a cationic dye such as TMRE (Tetramethylrhodamine, Ethyl Ester), which accumulates in polarized mitochondria.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
Cell culture medium
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the experimental compounds and incubate for the desired duration.
-
Positive Control Preparation: For positive control wells, add this compound to a final concentration of 1-20 µM and incubate for 10-30 minutes. The optimal concentration and incubation time should be determined empirically.[1][5]
-
Dye Loading: Add TMRE to the cell culture medium to a final working concentration (e.g., 50-200 nM) and add it to each well. Incubate for 20-30 minutes at 37°C, protected from light.[1]
-
Washing (Optional but Recommended): Gently aspirate the dye-containing medium and wash the cells once with pre-warmed PBS or culture medium to remove excess dye and reduce background fluorescence.
-
Fluorescence Measurement: Add back pre-warmed PBS or culture medium to the wells. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for TMRE (e.g., Ex/Em = 549/575 nm).[1]
Protocol 2: Flow Cytometry-Based Assay for Mitochondrial Membrane Potential
This protocol provides a method for assessing mitochondrial membrane potential on a single-cell level using flow cytometry.
Materials:
-
Cells in suspension
-
Flow cytometry tubes
-
Cell culture medium
-
JC-1 or TMRE/TMRM stock solution
-
This compound stock solution
-
PBS or other appropriate buffer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with experimental compounds in separate tubes and incubate as required.
-
Positive Control: In a separate tube, add this compound to a final concentration of 1-20 µM and incubate for 10-30 minutes.[1][9]
-
Dye Loading: Add the fluorescent dye (e.g., JC-1 at 2 µM or TMRE at 100-400 nM) to each tube and incubate for 15-30 minutes at 37°C, protected from light.[1][11]
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in 0.5 mL of PBS.
-
Data Acquisition: Analyze the cells on a flow cytometer. For TMRE/TMRM, detect the fluorescence in the appropriate channel (e.g., PE or FITC). For JC-1, detect both green (monomers, indicating depolarized mitochondria) and red (J-aggregates, indicating polarized mitochondria) fluorescence.
Protocol 3: Microscopy-Based Assay for Mitochondrial Membrane Potential
This protocol allows for the visualization of changes in mitochondrial membrane potential in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
TMRM or TMRE stock solution
-
This compound stock solution
-
Live-cell imaging solution
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere.
-
Compound Treatment: Treat cells with experimental compounds as required.
-
Dye Loading: Replace the culture medium with a pre-warmed imaging solution containing the fluorescent dye (e.g., TMRM at 25-100 nM) and incubate for 20-30 minutes.[1]
-
Imaging: Mount the dish on the microscope stage. Acquire baseline images of the cells.
-
This compound Addition: To confirm the dye is reporting on mitochondrial membrane potential, add this compound (e.g., 1-10 µM) directly to the dish while imaging and observe the rapid decrease in mitochondrial fluorescence.[5]
-
Image Analysis: Quantify the fluorescence intensity within the mitochondria over time to determine the change in membrane potential.
Diagrams
Caption: Mechanism of this compound-induced mitochondrial membrane depolarization.
Caption: General experimental workflow for mitochondrial membrane potential assays using this compound.
Caption: Downstream signaling consequences of this compound-induced mitochondrial depolarization.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. hellobio.com [hellobio.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for FCCP-Induced Autophagy and Mitophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the mitochondrial uncoupler Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) to induce and study autophagy and mitophagy in vitro. This document includes an overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a summary of typical quantitative data.
Introduction to this compound-Induced Mitophagy
This compound is a potent ionophore that disrupts the mitochondrial membrane potential (ΔΨm).[1][2] This depolarization is a key signal for cellular quality control mechanisms to identify and eliminate damaged mitochondria through a selective form of autophagy known as mitophagy.[1][3] The primary and most studied pathway for this compound-induced mitophagy is the PINK1/Parkin signaling cascade.[3][4][5]
Under healthy, polarized mitochondrial conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[5] However, upon mitochondrial depolarization by this compound, PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane (OMM).[4][5] Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[3][5] Parkin then further ubiquitinates OMM proteins, leading to the assembly of the autophagosome around the damaged mitochondrion.[5] Autophagy receptors recognize these ubiquitin chains and link the mitochondrion to the growing autophagosome via interaction with LC3-II.[6] The completed autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.[7]
Key Assays and Expected Outcomes
Several assays are crucial for monitoring this compound-induced mitophagy. The following table summarizes these assays and the expected changes following this compound treatment.
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Western Blot | LC3-II/LC3-I Ratio | Increase in the ratio, indicating autophagosome formation.[8] |
| p62/SQSTM1 Levels | Decrease, as p62 is degraded along with cargo in the autolysosome. | |
| Mitochondrial Protein Levels (e.g., TOMM20, COX IV) | Decrease, indicating mitochondrial clearance. | |
| Fluorescence Microscopy | mt-Keima or mito-QC Reporters | Increase in the ratio of lysosomal (acidic) to mitochondrial (neutral) fluorescence, indicating delivery of mitochondria to lysosomes.[7][8][9] |
| Immunofluorescence (e.g., Parkin, LC3) | Translocation of Parkin to mitochondria and co-localization of LC3 with mitochondria. | |
| Flow Cytometry | mt-Keima or mito-QC Reporters | Increase in the population of cells with high lysosomal fluorescence.[8][10][11] |
| Mitochondrial Membrane Potential Dyes | TMRM, TMRE, JC-1 | Decrease in fluorescence intensity, indicating mitochondrial depolarization.[2][12] |
Quantitative Data Summary for this compound Treatment
The optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental goals. The following table provides a summary of commonly used conditions and observed outcomes from the literature.
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| hiPSC-derived cardiomyocytes | 10 µM | 24 hours | Significant increase in mitophagy measured by mt-Keima and an increased LC3-II:LC3-I ratio. | [8] |
| Primary RPE cells | 5 µM | Time-lapse (every 2 hours) | Progressive increase in the ratio of acidic to neutral mitochondria, indicating mitophagy. | [7] |
| Embryonic Stem Cells (ESCs) | 10 nM | Not specified | Significant enhancement of mitophagy observed by transmission electron microscopy. | [13] |
| HeLa cells expressing Parkin | 5 µM (with 5 µM oligomycin) | Time-lapse | Parkin recruitment to mitochondria followed by an increase in mitophagy signal (mt-Keima) starting around 15 minutes after recruitment. | [9][14] |
| ARPE-19 cells | Not specified | 6 and 24 hours | Significant increase in mitophagy at both time points, with a decrease in mitochondrial mass. | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway for this compound-induced mitophagy and a typical experimental workflow for its analysis.
References
- 1. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of mitophagy in human iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for FCCP in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent mobile ionophore and a classical uncoupler of mitochondrial oxidative phosphorylation. By transporting protons across the inner mitochondrial membrane, this compound dissipates the proton gradient that is essential for ATP synthesis. This disruption of the electrochemical potential makes this compound an invaluable tool for studying mitochondrial function, cellular bioenergetics, and signaling pathways modulated by mitochondrial activity. These application notes provide detailed information on the solubility and preparation of this compound for various in vitro experimental settings.
Data Presentation: Solubility of this compound
This compound is readily soluble in organic solvents but is insoluble in water. The following table summarizes the solubility of this compound in commonly used solvents for in vitro research.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 100 mg/mL | 393.44 mM | [1] |
| DMSO | 51 mg/mL | 200.65 mM | [2] |
| DMSO | 25.42 mg/mL | 100 mM | [3] |
| Ethanol | ≥ 33.3 mg/mL | 131.01 mM | [1] |
| Ethanol | 51 mg/mL | 200.65 mM | [2] |
| Water | Insoluble | Insoluble | [2][4] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder, MW: 254.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.54 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 2.54 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 years for powder).[1] For solutions in solvent, storage at -80°C for up to a year and at -20°C for up to 6 months is recommended.[1]
Preparation of this compound Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired working concentration of this compound for your experiment. A typical working concentration range for this compound is 1-10 µM.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
-
Mix the working solution gently by pipetting up and down.
-
Add the working solution to your cell culture plates. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
Protocol for Using this compound in a Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a widely used assay to assess mitochondrial function. This compound is used as the uncoupling agent to measure maximal respiration.
Materials:
-
Cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Assay Medium
-
10 mM this compound stock solution in DMSO
-
Other Mito Stress Test reagents (Oligomycin, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Prepare the Seahorse XF Assay Medium according to the manufacturer's instructions. This typically involves supplementing the base medium with pyruvate, glutamine, and glucose.
-
Prepare the injection port plate of the Seahorse XF cartridge. Dilute the 10 mM this compound stock solution in the Seahorse XF Assay Medium to the desired concentration for injection. The optimal concentration of this compound needs to be determined empirically for each cell type and seeding density, as too low a concentration will not induce maximal respiration, while too high a concentration can be toxic.[5] A typical starting point for this compound titration is a range of 0.5-2 µM.
-
Load the diluted this compound solution into the designated port of the sensor cartridge (typically Port B).
-
Replace the cell culture medium in the microplate with the prepared Seahorse XF Assay Medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow the temperature and pH to equilibrate.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Run the Mito Stress Test assay. The instrument will sequentially inject the mitochondrial inhibitors and this compound and measure the oxygen consumption rate (OCR) in real-time. This compound injection will induce a rapid increase in OCR, representing the maximal respiratory capacity of the cells.[5][6]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound acts as a protonophore, dissipating the mitochondrial proton gradient.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions for in vitro use.
References
Measuring Mitochondrial Respiration: Application Notes and Protocols for Oxygen Consumption Rate Analysis Post-FCCP Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the oxygen consumption rate (OCR) following the injection of Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). This guide is designed for researchers, scientists, and drug development professionals who are investigating mitochondrial function and cellular bioenergetics. Included are detailed protocols for the widely used Seahorse XF Cell Mito Stress Test, data interpretation guidelines, and visualizations to clarify the experimental workflow and underlying biological mechanisms.
Introduction to Cellular Respiration and the Role of this compound
Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation, which generates the bulk of cellular ATP. The Seahorse XF Cell Mito Stress Test is a standard method for assessing key parameters of mitochondrial respiration.[1][2][3] This assay measures the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, in real-time.[2][3][4] The test utilizes a sequential injection of mitochondrial respiratory modulators to provide a detailed profile of cellular energetics.[2]
This compound is a potent mitochondrial uncoupling agent that plays a critical role in this assay.[5][6] It is a protonophore that dissipates the proton gradient across the inner mitochondrial membrane.[5][6][7] This uncoupling of the proton gradient from ATP synthesis forces the electron transport chain (ETC) to function at its maximum capacity, resulting in a maximal oxygen consumption rate.[2][5] This allows for the determination of the spare respiratory capacity, which is a measure of a cell's ability to respond to an increased energy demand.[5]
Experimental Design and Key Parameters
The Seahorse XF Cell Mito Stress Test involves the sequential injection of three key compounds:
-
Oligomycin: An ATP synthase inhibitor (Complex V). The resulting decrease in OCR after oligomycin injection reveals the portion of basal respiration linked to ATP production.[4][5]
-
This compound: An uncoupling agent. As described above, this compound collapses the mitochondrial membrane potential, leading to maximal oxygen consumption.[4][5]
-
Rotenone and Antimycin A: A combination of a Complex I inhibitor (rotenone) and a Complex III inhibitor (antimycin A). This combination shuts down mitochondrial respiration, allowing for the quantification of non-mitochondrial respiration.[5][8]
From the OCR measurements obtained during this assay, several key parameters of mitochondrial function can be calculated, as detailed in the table below.
Data Presentation
The quantitative data derived from a typical Cell Mito Stress Test are summarized in the following table:
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions.[3] | (Last OCR measurement before oligomycin injection) - (Non-mitochondrial respiration) |
| ATP Production | The decrease in oxygen consumption rate after the injection of oligomycin, which indicates the portion of basal respiration used for ATP synthesis.[3][5] | (Last OCR measurement before oligomycin injection) - (Minimum OCR measurement after oligomycin injection) |
| Proton Leak | The remaining oxygen consumption after ATP synthase inhibition by oligomycin, representing protons that leak across the inner mitochondrial membrane.[9] | (Minimum OCR measurement after oligomycin injection) - (Non-mitochondrial respiration) |
| Maximal Respiration | The maximum oxygen consumption rate achieved after the addition of this compound, indicating the maximum capacity of the electron transport chain.[5][10] | (Maximum OCR measurement after this compound injection) - (Non-mitochondrial respiration) |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, which indicates the cell's ability to respond to increased energy demand.[3][5] | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | The oxygen consumption that persists after the inhibition of mitochondrial respiration by rotenone and antimycin A, attributed to cellular enzymes that consume oxygen.[5] | Minimum OCR measurement after rotenone/antimycin A injection |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol is adapted for use with an Agilent Seahorse XF Analyzer.[1][11] Optimization of cell seeding density and this compound concentration is crucial for accurate results and should be determined empirically for each cell type.[12][13][14]
Materials:
-
Seahorse XF Cell Culture Microplates[5]
-
Seahorse XF Sensor Cartridge[5]
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, this compound, Rotenone, and Antimycin A)[5][11]
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)[5][9]
-
Cells of interest
-
CO2-free incubator[11]
Protocol Steps:
-
Hydrate the Sensor Cartridge:
-
Plate the Cells:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere and form a monolayer.[2]
-
Culture the cells overnight in a standard CO2 incubator.
-
-
Prepare the Assay Medium and Reagents:
-
Prepare the Cell Plate for the Assay:
-
Load the Sensor Cartridge:
-
Load the diluted compounds (oligomycin, this compound, rotenone/antimycin A) into the appropriate injection ports of the sensor cartridge.[4]
-
-
Run the Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Start the assay protocol, which will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[5]
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Use the Seahorse XF software to calculate the key parameters of mitochondrial function as described in the table above.
-
Mandatory Visualizations
This compound Mechanism of Action
The following diagram illustrates how this compound acts as a protonophore to uncouple the proton gradient in the mitochondria.
Caption: this compound uncouples the mitochondrial proton gradient.
Experimental Workflow
The diagram below outlines the major steps involved in the Seahorse XF Cell Mito Stress Test.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.5. Mitochondrial Stress Assay [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. escholarship.org [escholarship.org]
- 8. Cell mito stress test assay and Glycolysis stress test assay [bio-protocol.org]
- 9. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.15. Determination of the Oxygen Consumption Rate and Glycolysis Stress [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Mito Stress Test for Monocyte Mitochondrial Function [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FCCP in Cellular Respiration Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cellular respiration experiments, specifically when the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) does not increase the oxygen consumption rate (OCR) as expected.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the oxygen consumption rate (OCR)?
A1: this compound is a protonophore that disrupts the mitochondrial membrane potential, uncoupling the electron transport chain (ETC) from ATP synthesis.[1][2][3] This uncoupling removes the inhibitory effect of the proton gradient on the ETC, leading to a maximal rate of electron transport and oxygen consumption as the mitochondria work to re-establish the gradient.[1][4] Therefore, the expected effect of this compound is a significant increase in OCR to reach the maximal respiratory capacity of the cells.[4][5][6]
Q2: Why is my OCR not increasing after adding this compound?
A2: Several factors can lead to a lack of OCR increase after this compound addition. The most common reasons include:
-
Suboptimal this compound Concentration: The concentration of this compound is critical and must be optimized for each cell type and experimental condition.[7][8]
-
Poor Cell Health: Unhealthy or stressed cells may not have the metabolic capacity to respond to this compound.
-
Substrate Limitation: The maximal respiration rate is dependent on the availability of metabolic substrates to fuel the ETC.[2]
-
Mitochondrial Dysfunction: Pre-existing mitochondrial damage or inhibition of the ETC will prevent an increase in OCR.[9][10]
-
Instrument or Assay Setup Issues: Problems with the experimental setup, such as incorrect pH or improper mixing, can affect the results.[11]
Q3: Can this compound inhibit oxygen consumption?
A3: Yes, at high concentrations, this compound can have an inhibitory effect on mitochondrial oxygen consumption.[7][12][13] This is a well-documented phenomenon that underscores the importance of careful dose-response optimization for each specific cell line and experimental setup.[7][8] The inhibitory effect can be due to off-target effects, such as plasma membrane depolarization or disruption of substrate transport into the mitochondria.[8][14]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues when you observe no increase in OCR after this compound injection.
Problem: No significant increase in Oxygen Consumption Rate (OCR) after this compound addition.
Step 1: Verify this compound Concentration
Question: Have you optimized the this compound concentration for your specific cell type?
Rationale: The optimal this compound concentration varies significantly between cell types and is crucial for achieving maximal respiration without inducing toxicity.[7][8] Too low a concentration will not sufficiently uncouple the mitochondria, while too high a concentration can inhibit respiration.[8][12]
Troubleshooting Actions:
-
Perform an this compound Titration: Run an experiment with a range of this compound concentrations to determine the optimal dose for your cells. A typical starting point for optimization is between 0.125 µM and 2 µM.[15]
-
Analyze the Titration Curve: The optimal concentration will be the one that gives the highest OCR reading before a decline is observed.
| Parameter | Recommendation |
| This compound Titration Range | 0.1 µM - 2.5 µM (cell type dependent) |
| Expected Outcome | A dose-dependent increase in OCR to a plateau, followed by a decrease at inhibitory concentrations. |
Step 2: Assess Cell Health and Density
Question: Are your cells healthy and at an appropriate density?
Rationale: Healthy, well-proliferating cells are essential for a robust respiratory response. Stressed, senescent, or overly confluent cells may have compromised mitochondrial function. Low cell numbers will result in a low overall OCR that may not show a significant response to this compound.[16]
Troubleshooting Actions:
-
Microscopic Examination: Before the assay, visually inspect the cells to ensure they are well-adhered, have a normal morphology, and are not overly confluent.
-
Cell Seeding Optimization: If basal OCR is consistently low, consider increasing the cell seeding density.[17]
-
Positive Controls: Include a positive control cell line known to respond well to this compound to ensure the assay system is working correctly.
Step 3: Check Assay Medium and Substrates
Question: Is the assay medium properly prepared and are substrates available?
Rationale: Maximal respiration requires an adequate supply of metabolic substrates (e.g., glucose, pyruvate, glutamine) to fuel the electron transport chain.[2] The pH of the assay medium is also critical for both cell health and the function of the respiratory chain complexes.[11]
Troubleshooting Actions:
-
Medium Composition: Ensure the assay medium is supplemented with appropriate substrates like glucose, pyruvate, and glutamine.[4][5]
-
pH Verification: Check that the pH of the assay medium is within the optimal physiological range (typically 7.35-7.45) before adding it to the cells.[11]
-
Substrate Augmentation: In some cases, particularly with cells that have high metabolic rates, supplementing with additional substrates may be necessary to elicit a maximal response.[2]
| Parameter | Typical Concentration in Assay Medium |
| Glucose | 10 mM |
| Sodium Pyruvate | 1 mM |
| Glutamine | 2 mM |
Step 4: Evaluate Mitochondrial Function
Question: Is there evidence of underlying mitochondrial dysfunction?
Rationale: If the electron transport chain is already compromised due to genetic factors, disease state, or treatment with an inhibitor, the cells will not be able to increase their oxygen consumption in response to this compound.[9][10]
Troubleshooting Actions:
-
Analyze Basal OCR: A very low basal OCR can be indicative of poor mitochondrial function.
-
Response to Other Inhibitors: In a typical Mito Stress Test, assess the response to oligomycin (ATP synthase inhibitor) and rotenone/antimycin A (Complex I and III inhibitors). A lack of response to these inhibitors can also point to a dysfunctional ETC.[4][6]
-
Alternative Uncouplers: Consider trying a different uncoupling agent, such as BAM15, which may have a wider effective concentration range and lower toxicity in some cell lines.[8]
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the key steps for performing a mitochondrial stress test using a Seahorse XF Analyzer.
I. Cell Plating and Culture:
-
One day prior to the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.[18]
-
Ensure even cell distribution by leaving the plate at room temperature for one hour before placing it in a 37°C, CO2 incubator overnight.[18]
II. Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.[19]
III. Assay Preparation:
-
On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM glutamine.[4][5] Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the plate and wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for one hour before the assay.[5]
-
Prepare stock solutions of oligomycin, this compound, and rotenone/antimycin A. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
IV. Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Initiate the assay protocol, which will measure basal OCR before sequentially injecting the mitochondrial inhibitors and this compound.
| Injection Step | Compound | Typical Final Concentration | Purpose |
| Port A | Oligomycin | 1.0 - 1.5 µM | Inhibits ATP synthase (Complex V) |
| Port B | This compound | 0.5 - 1.0 µM (optimized) | Uncouples mitochondria to induce maximal respiration |
| Port C | Rotenone & Antimycin A | 0.5 µM each | Inhibit Complex I and III to shut down mitochondrial respiration |
Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. agilent.com [agilent.com]
- 2. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. 4.5. Mitochondrial Stress Assay [bio-protocol.org]
- 5. content.protocols.io [content.protocols.io]
- 6. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural investigations on the mitochondrial uncouplers niclosamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tabaslab.com [tabaslab.com]
- 19. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
Technical Support Center: Optimizing FCCP Concentration and Mitigating Cell Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial uncoupler FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). Our goal is to help you determine the optimal this compound concentration for your experiments while minimizing or avoiding cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent mitochondrial uncoupler and a lipophilic protonophore.[1][2][3] It acts by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis through oxidative phosphorylation.[1][4] This uncoupling of the electron transport chain from ATP synthesis leads to a maximal oxygen consumption rate as the electron transport chain functions at its highest capacity.[1] However, this process also leads to a significant drop in cellular ATP levels.[1][3]
Q2: Why is optimizing the this compound concentration crucial?
A2: The optimal concentration of this compound is highly dependent on the specific cell type being used.[5][6] While a certain concentration may induce the desired uncoupling effect and allow for the measurement of maximal respiration, slightly higher concentrations can be toxic, leading to a collapse of the mitochondrial membrane potential, inhibition of the oxygen consumption rate, and ultimately, apoptosis (programmed cell death).[5][7][8] Therefore, it is critical to perform a titration experiment for each new cell line or experimental condition to identify the concentration that provides the maximal respiratory rate without causing cellular damage.[5][9]
Q3: What are the common signs of this compound-induced cell toxicity?
A3: Signs of this compound-induced cytotoxicity include:
-
A paradoxical decrease in the oxygen consumption rate (OCR) at high this compound concentrations.[5][10]
-
A significant drop in mitochondrial membrane potential.[8][11]
-
Decreased cell viability, which can be assessed using assays like MTT or trypan blue exclusion.
-
Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation.[8]
-
Activation of stress-related signaling pathways and DNA damage.[7]
Q4: What concentration range should I start with for my cell type?
A4: The optimal this compound concentration can vary significantly between cell types. It is always recommended to perform a titration experiment.[6][9] However, as a starting point, a range of 0.1 µM to 2.0 µM is often effective for many mammalian cell lines.[9][12] For sensitive cells like primary cardiomyocytes, a lower range of 0.0125 µM to 0.2 µM may be more appropriate.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides steps to resolve them.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in Oxygen Consumption Rate (OCR) after this compound injection. | 1. This compound concentration is too low.2. Cells are unhealthy or have compromised mitochondrial function.3. Incorrect preparation of this compound solution. | 1. Perform an this compound titration to determine the optimal concentration for your specific cell type.[5]2. Ensure cells are healthy, have a uniform seeding density, and are free from contamination before the experiment.[13]3. Prepare fresh this compound stock solutions and dilute them in the appropriate assay medium on the day of the experiment.[13] |
| OCR decreases immediately after this compound injection. | 1. This compound concentration is too high, leading to cytotoxicity.[5][10]2. The cell density is too low. | 1. Perform a titration with a lower range of this compound concentrations.[12]2. Optimize the cell seeding density for your assay.[12] |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding density.2. Uneven distribution of cells in the wells.3. Pipetting errors during reagent preparation or injection. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Check for uniform cell attachment and distribution across the plate before starting the assay.[13]3. Use calibrated pipettes and follow proper pipetting techniques. |
| Significant cell death observed after the experiment. | 1. Prolonged exposure to a high concentration of this compound.2. The cell type is particularly sensitive to mitochondrial uncoupling. | 1. Reduce the incubation time with this compound or use a lower concentration.2. If possible, use a less sensitive cell line or consider alternative methods to assess maximal respiratory capacity. |
Quantitative Data Summary
The following tables summarize typical this compound concentrations used in various cell types and their observed effects.
Table 1: this compound Concentration Ranges for Different Cell Types
| Cell Type | Recommended Titration Range (µM) | Optimal Concentration (µM) (Example) | Reference(s) |
| Primary Cardiomyocytes | 0.0125 - 0.2 | ~0.1 (Cardioprotective) | [6][11] |
| Mesenchymal Stem Cells (MSCs) | 0.25 - 2.0 | 1.0 | [12] |
| Anchorage-Independent Tumor Spheroids | 0.125 - 2.0 | Varies | [9] |
| T47D (Human Breast Cancer) | - | IC50 = 0.51 (HIF-1 activation inhibition) | [3] |
Table 2: Effects of Different this compound Concentrations on Cardiomyocytes
| This compound Concentration | Effect on Mitochondrial Oxidation | Effect on Mitochondrial Membrane Potential | Overall Outcome | Reference(s) |
| 100 nM | Increased | No significant change | Cardioprotective | [11] |
| 300 nM | Increased | Depolarization | Cardiotoxic | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Seahorse XF Analyzer
This protocol describes a basic procedure for optimizing this compound concentration using the Agilent Seahorse XF Cell Mito Stress Test.[5]
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.[5]
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator.[5]
-
Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., Seahorse XF DMEM medium, pH 7.4) supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose. Warm to 37°C.[5]
-
Medium Exchange: Replace the cell culture medium with the pre-warmed assay medium. Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[5]
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., six-point titration ranging from 0.125 to 2 µM) in the assay medium.[9]
-
Load Sensor Cartridge: Load the different this compound concentrations into the designated ports of the hydrated sensor cartridge. Also, load oligomycin and a mixture of rotenone/antimycin A into their respective ports.[13]
-
Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF analyzer and start the assay. The instrument will measure the basal OCR, then inject oligomycin, followed by the different concentrations of this compound, and finally rotenone/antimycin A.
-
Data Analysis: Analyze the OCR data to determine the this compound concentration that elicits the maximal respiratory rate without causing a subsequent decline, which would indicate toxicity.[10] This concentration is the optimal this compound concentration for your cells.
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1
This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential following this compound treatment.[8]
-
Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate or plates for fluorescence microscopy).
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specific duration. Include an untreated control group.
-
JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes, protected from light.
-
Wash: Gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer provided with the kit) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates).
-
Depolarized mitochondria in unhealthy or apoptotic cells will show green fluorescence (JC-1 monomers).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential cytotoxicity.
Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound-induced cell toxicity.
References
- 1. cellron.com [cellron.com]
- 2. hellobio.com [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 protects against this compound-induced apoptosis and mitochondrial membrane potential depolarization in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. wklab.org [wklab.org]
Technical Support Center: Troubleshooting FCCP in Mitochondrial Studies
Welcome to the technical support center for the use of Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) in mitochondrial research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this potent mitochondrial uncoupler.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lipophilic protonophore that disrupts ATP synthesis by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force.[1][2] This uncouples the electron transport chain from oxidative phosphorylation, leading to an increase in oxygen consumption rate (OCR) as the electron transport chain attempts to re-establish the proton gradient.[3]
Q2: Why is my oxygen consumption rate (OCR) decreasing after adding this compound?
A decrease in OCR after this compound addition is a common indicator of mitochondrial inhibition or toxicity due to an excessively high concentration of this compound.[4][5] this compound has a narrow therapeutic window; concentrations above the optimal level can paradoxically inhibit mitochondrial respiration and may induce cell death.[2][4] It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[5][6]
Q3: Can this compound have effects on other parts of the cell besides the mitochondria?
Yes, this compound is not exclusively targeted to the mitochondria. It can exert several off-target effects, including:
-
Plasma membrane depolarization : this compound can transport protons across the plasma membrane, altering its potential.[3][7]
-
Alteration of ion homeostasis : It can affect the cytosolic and lysosomal concentrations of ions like Ca²⁺, Na⁺, and K⁺.[7]
-
Inhibition of protein transport : this compound has been shown to inhibit the transport of proteins from the Golgi apparatus.[7]
These non-specific effects underscore the importance of careful data interpretation and the use of appropriate controls.
Q4: I'm not seeing the expected maximal respiration. Could this compound be the issue?
It's possible. Some studies suggest that this compound may underestimate the maximal mitochondrial respiration in certain cell lines when compared to newer uncoupling agents like BAM15.[4] If you suspect this is the case, consider titrating this compound to a wider range of concentrations or testing an alternative uncoupler.
Q5: What are the best practices for preparing and using this compound?
This compound is insoluble in water. It should be dissolved in a suitable organic solvent like DMSO or ethanol to create a stock solution.[1] When preparing working solutions, be mindful of the final solvent concentration in your cell culture medium, as high concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Problem 1: High Cell Death or Signs of Toxicity After this compound Treatment
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to find the optimal concentration that gives maximal uncoupling with minimal toxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 10 µM).[4][5] |
| Prolonged exposure to this compound. | Reduce the incubation time. This compound's effects can be rapid. Long-term exposure can lead to ATP depletion and cell cycle arrest.[8][9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. Include a vehicle control in your experimental setup. |
Problem 2: Inconsistent or Non-Reproducible OCR Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Variations in cell number will lead to variability in OCR. Ensure a consistent and optimal cell density is plated for each experiment.[5] |
| Suboptimal this compound concentration. | A concentration on the steep part of the dose-response curve can lead to large variations in OCR with small changes in concentration. Use the optimal concentration determined from your titration. |
| Sequential addition of compounds. | The sequential use of this compound with other inhibitors (like rotenone/antimycin A) may produce artifacts in some experimental systems.[10] Consider running separate parallel experiments for measuring maximal and non-mitochondrial respiration if you suspect this is an issue. |
Data Presentation
Table 1: Representative this compound Concentration Ranges for Different Cell Lines
| Cell Line | Optimal Concentration Range (µM) | Observation | Reference(s) |
| CHO-K1 | ~1.0 | Higher concentrations lead to a decline in OCR. | [4] |
| T47D (Breast Cancer) | ~0.51 (IC50) | Effective at disrupting mitochondrial oxidative phosphorylation. | [1] |
| PC-3, DU-145 (Prostate Cancer) | ~10.0 (for 24h treatment) | Used to interrogate HIF pathway inhibition. | [1] |
| RD (Rhabdomyosarcoma) | Up to 2.0 | Linear increase in depolarization up to 2 µM, plateaus at higher concentrations. | [11] |
Note: These values are illustrative. The optimal concentration is highly dependent on the cell type, cell density, and experimental conditions and must be determined empirically.
Experimental Protocols
Protocol: this compound Titration for Determining Optimal Concentration
This protocol outlines the steps for determining the optimal this compound concentration for a Seahorse XF Cell Mito Stress Test.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to ensure a basal OCR within the linear range of the instrument. Allow cells to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for titration. A common range to test is 0.1 µM to 10 µM.
-
Prepare other compounds for the Mito Stress Test (e.g., oligomycin, and rotenone/antimycin A) at their optimized concentrations.
-
-
Assay Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the injection ports of the sensor cartridge. For an this compound titration, load the different concentrations of this compound into Port B. Load oligomycin into Port A and rotenone/antimycin A into Port C.
-
-
Instrument Run:
-
Calibrate the sensor cartridge.
-
Replace the calibration plate with the cell plate.
-
Start the assay. The typical protocol involves measuring basal respiration, then injecting oligomycin to measure ATP-linked respiration, followed by the injection of the various this compound concentrations to measure maximal respiration, and finally, the injection of rotenone/antimycin A to measure non-mitochondrial respiration.[6]
-
-
Data Analysis:
-
Plot the OCR values after this compound injection against the corresponding this compound concentrations.
-
The optimal concentration is the one that elicits the maximal OCR.[5] Concentrations that result in a lower OCR than the peak are likely inhibitory.
-
Mandatory Visualizations
Diagram 1: this compound Mechanism and Off-Target Effects
Caption: this compound's primary and off-target cellular actions.
Diagram 2: Experimental Workflow for this compound Titration
Caption: Workflow for optimizing this compound concentration.
Diagram 3: Troubleshooting Logic for Decreased OCR
Caption: Decision tree for troubleshooting low OCR post-FCCP.
References
- 1. cellron.com [cellron.com]
- 2. Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (this compound) pre-exposure ensures follicle integrity during in vitro culture of ovarian tissue but not during cryopreservation in the domestic cat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of minimally toxic levels of carbonyl cyanide P-(trifluoromethoxy) phenylhydrazone (this compound), elucidated through differential gene expression with biochemical and morphological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonyl Cyanide P-(Trifluoromethoxy) Phenylhydroazone Induces Caspase-independent Apoptosis in As4.1 Juxtaglomerular Cells | Anticancer Research [ar.iiarjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Interpreting Unexpected Results from FCCP Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) in cellular and mitochondrial research. Unexpected results are common, and this resource is designed to help you interpret your data and refine your experimental approach.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on my cells?
A1: this compound is a potent mitochondrial uncoupler. At optimal concentrations, it disrupts the proton gradient across the inner mitochondrial membrane. This leads to a rapid increase in oxygen consumption rate (OCR) as the electron transport chain (ETC) works to re-establish the gradient, a decrease in ATP synthesis via oxidative phosphorylation, and depolarization of the mitochondrial membrane potential.[1][2][3]
Q2: I added this compound, but my oxygen consumption rate (OCR) did not increase. What could be the reason?
A2: There are several potential reasons for this observation:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively uncouple the mitochondria in your specific cell type. Conversely, and more commonly, the concentration may be too high, leading to inhibition of respiration.[4][5][6] It is crucial to perform a dose-response titration to determine the optimal concentration for your experimental system.[7][8][9]
-
Poor Cell Health: Unhealthy or dying cells will have compromised mitochondrial function and may not respond to this compound. Ensure your cells are viable and in a logarithmic growth phase before the experiment.[10]
-
Substrate Limitation: The electron transport chain requires substrates (e.g., pyruvate, fatty acids) to function. If substrate availability is limited, the OCR will not increase even with this compound.
-
Instrument Malfunction: Ensure your respirometry equipment (e.g., Seahorse XF Analyzer, Clark-type electrode) is properly calibrated and functioning.
Q3: After adding this compound, my oxygen consumption rate (OCR) decreased. Why is this happening?
A3: A decrease in OCR after this compound treatment is a common sign of this compound-induced toxicity or inhibition of respiration, which can occur at supra-optimal concentrations.[4][5][7] This paradoxical effect is a well-documented phenomenon.[7] High concentrations of this compound can inhibit mitochondrial substrate uptake and other cellular processes, leading to a shutdown of cellular respiration.[5] It is essential to perform a titration to find the concentration that gives the maximal OCR before this inhibitory effect takes over.
Q4: My cells are dying after this compound treatment. How can I prevent this?
A4: this compound can be cytotoxic, especially at high concentrations or with prolonged exposure.[1][5] To minimize cell death:
-
Perform a Dose-Response and Time-Course Experiment: Determine the lowest effective concentration and the shortest incubation time that elicits the desired uncoupling effect.
-
Monitor Cell Viability: Use a viability assay (e.g., Trypan Blue, Propidium Iodide, or commercially available kits) in parallel with your main experiment to assess cytotoxicity.[11][12][13][14]
-
Start with Lower Concentrations: Begin your titration with concentrations in the low micromolar or even nanomolar range (e.g., 0.1 µM - 10 µM) and carefully observe the cellular response.[1][15]
Q5: Can this compound have effects other than mitochondrial uncoupling?
A5: Yes, this compound can have several "off-target" effects, which can complicate data interpretation.[4][16][17] These include:
-
Plasma Membrane Depolarization: this compound can act as a protonophore at the plasma membrane, altering the cell's membrane potential.[16][18]
-
Alterations in Intracellular Ion Homeostasis: this compound can affect intracellular pH and calcium levels.[16]
-
Inhibition of Enzyme Activity: Some studies have reported that this compound can inhibit various enzymes.[18]
It is important to be aware of these potential confounding factors when designing experiments and interpreting results.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common unexpected outcomes during this compound experiments.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No change in Oxygen Consumption Rate (OCR) | 1. This compound concentration is too low. 2. Cells are unhealthy or have low metabolic activity. 3. Insufficient substrates for the electron transport chain. 4. Instrument malfunction. | 1. Perform a dose-response titration to find the optimal this compound concentration. 2. Check cell viability and ensure cells are in a healthy, proliferative state. 3. Ensure the assay medium contains adequate respiratory substrates. 4. Calibrate and verify the functionality of your respirometry equipment. |
| Decreased Oxygen Consumption Rate (OCR) after this compound | 1. This compound concentration is too high, causing inhibition of respiration.[5][6] 2. Severe cytotoxicity. | 1. Perform a careful this compound titration to identify the concentration that yields maximal OCR before inhibition occurs.[7] 2. Reduce the this compound concentration and/or the duration of treatment. Assess cell viability in parallel. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the well. 3. Cell clumping. 4. Pipetting errors. | 1. Ensure a homogenous single-cell suspension and consistent cell counts for seeding. 2. Mix the this compound solution thoroughly in the well after injection. 3. Use techniques to minimize cell clumping during seeding. 4. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Changes in Glycolysis (ECAR) | 1. Compensatory increase in glycolysis to counteract the loss of mitochondrial ATP production.[3] 2. Off-target effects of this compound on glycolytic enzymes or glucose uptake. | 1. This is an expected physiological response. The extent of the glycolytic increase can provide insights into the cell's metabolic flexibility. 2. Consider the possibility of off-target effects and consult the literature for your specific cell type. |
| Mitochondrial Membrane Potential Not Depolarizing | 1. This compound concentration is too low. 2. The fluorescent dye used to measure membrane potential is not functioning correctly. 3. The cells are resistant to this compound-induced depolarization. | 1. Increase the this compound concentration. 2. Check the expiration date and proper handling of the dye (e.g., TMRM, TMRE). Run a positive control if possible. 3. Some cell types may be less sensitive. Verify the effect with a secondary method if possible. |
III. Experimental Protocols
A. General Protocol for this compound Treatment in Cultured Cells (for Respirometry)
-
Cell Seeding: Seed cells in a microplate (e.g., Seahorse XF plate) at a predetermined optimal density and allow them to adhere overnight.[10]
-
Assay Medium: On the day of the assay, replace the culture medium with a pre-warmed, low-bicarbonate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Equilibration: Place the cells in a non-CO2 incubator at 37°C for 30-60 minutes to allow the temperature and pH to equilibrate.
-
Baseline Measurement: Load the plate into the respirometer (e.g., Seahorse XF Analyzer) and measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
This compound Injection: Inject a pre-determined, optimal concentration of this compound to induce maximal respiration. The optimal concentration must be determined empirically for each cell type and condition through a titration experiment.
-
Post-FCCP Measurement: Immediately measure the OCR and ECAR to determine the maximal respiratory capacity.
-
Further Injections (Optional): Subsequent injections of electron transport chain inhibitors (e.g., rotenone/antimycin A) can be used to measure non-mitochondrial respiration.[19]
B. This compound Titration Protocol
-
Follow steps 1-4 of the general protocol.
-
Prepare a serial dilution of this compound in the assay medium. A common starting range is 0.1 µM to 10 µM.
-
Inject the different concentrations of this compound into separate wells.
-
Measure the OCR at each concentration.
-
Plot the OCR as a function of this compound concentration to determine the optimal concentration that elicits the maximal OCR without causing inhibition.[7]
IV. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: this compound's expected mechanism versus common unexpected outcomes.
B. Experimental Workflow: this compound Titration
Caption: Workflow for determining the optimal this compound concentration.
C. Logical Relationships in Troubleshooting
References
- 1. cellron.com [cellron.com]
- 2. apexbt.com [apexbt.com]
- 3. youtube.com [youtube.com]
- 4. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural investigations on the mitochondrial uncouplers niclosamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
FCCP concentration too high causing inhibition
Welcome to the technical support center for Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound in experimental settings, with a specific focus on problems arising from high concentrations causing inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent mitochondrial uncoupler. It is a lipophilic protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples electron transport from ATP synthesis, leading to a rapid increase in oxygen consumption and a decrease in cellular ATP levels.[1][2]
Q2: I'm not seeing the expected increase in oxygen consumption after adding this compound. What could be the reason?
A2: This is a common issue and often indicates that the this compound concentration is too high. While optimal concentrations of this compound induce maximal respiration, excessively high concentrations can inhibit the electron transport chain and suppress oxygen consumption.[3][4][5] It is also possible that the cells are unhealthy or the cell density is too low.
Q3: Why is my cell viability decreasing after this compound treatment?
A3: High concentrations of this compound can be toxic to cells. The collapse of the mitochondrial membrane potential, depletion of ATP, and potential for increased reactive oxygen species (ROS) production can trigger apoptotic or necrotic cell death pathways.[6][7] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal this compound concentration is highly cell-type dependent and must be determined empirically.[3][8] A titration experiment is essential. This typically involves treating your cells with a range of this compound concentrations and measuring the oxygen consumption rate (OCR) to identify the concentration that gives the maximal respiratory rate without causing a subsequent decline, which would indicate inhibition.
Q5: Can the vehicle used to dissolve this compound affect my experiment?
A5: Yes. This compound is typically dissolved in DMSO or ethanol. It is important to use a final concentration of the solvent that is non-toxic to your cells. Always include a vehicle-only control in your experiments to account for any effects of the solvent itself.[3]
Troubleshooting Guide: High this compound Concentration Leading to Inhibition
This guide provides a step-by-step approach to diagnosing and resolving issues related to inhibitory effects of high this compound concentrations.
Problem: Decreased or no increase in Oxygen Consumption Rate (OCR) after this compound addition in a Seahorse XF or similar assay.
Potential Cause: this compound concentration is too high, leading to inhibition of mitochondrial respiration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inhibitory this compound concentrations.
Data Presentation: this compound Concentration Ranges
The optimal concentration of this compound varies significantly between cell types. The following table summarizes empirically determined concentrations from various studies. It is critical to perform a titration for your specific cell line and experimental conditions.
| Cell Type | Assay | Optimal Concentration Range (Approx.) | Inhibitory Concentration (Approx.) | Reference(s) |
| HeLa | Mitochondrial Membrane Potential / Respiration | 0.1 - 1 µM | > 2 µM | [9][10] |
| HEK293 | Mitochondrial Membrane Potential / Mitophagy | 5 - 7.5 µM (for complete depolarization) | Not specified, but high doses induce ROS | [6][11] |
| SH-SY5Y | Mitochondrial Respiration / Ca2+ Flux | 1 - 2 µM | > 5 µM | [1] |
| Primary Cortical Neurons | Mitochondrial Respiration | 1 - 3 µM | > 5 µM | [12] |
| Primary Cardiomyocytes | Respiration / Cardioprotection | 0.0125 - 0.2 µM | > 0.3 µM | [8][13] |
Signaling Pathways and Mechanisms
This compound Mechanism of Action
Caption: this compound dissipates the proton gradient, uncoupling respiration from ATP synthesis.
Dose-Dependent Effects of this compound
Caption: Relationship between this compound concentration and its cellular effects.
Experimental Protocols
Protocol 1: this compound Titration Using a Seahorse XF Analyzer
Objective: To determine the optimal concentration of this compound that elicits maximal oxygen consumption rate (OCR) without inducing cellular toxicity.
Materials:
-
Seahorse XF Analyzer (e.g., XF96, XF24)
-
Seahorse XF Cell Culture Microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oligomycin, Rotenone/Antimycin A solutions
-
Seahorse XF Assay Medium
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare this compound Dilutions: On the day of the assay, prepare a serial dilution of this compound in the assay medium to achieve a range of final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 µM).
-
Medium Exchange: Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Load Cartridge: Load the injection ports of the sensor cartridge as follows:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: this compound dilutions
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Run Assay: Calibrate the sensor cartridge and run the Seahorse XF Cell Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data. The optimal this compound concentration is the one that produces the maximal OCR after which higher concentrations show a decrease in OCR.[5][14]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Objective: To measure changes in mitochondrial membrane potential after this compound treatment.
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM)
-
This compound
-
Fluorescence microscope or plate reader
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells of interest cultured on glass-bottom dishes or plates
Procedure:
-
Cell Culture: Culture cells to a desired confluency on a suitable imaging plate.
-
TMRM Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) in imaging buffer for 30-45 minutes at 37°C.
-
Baseline Measurement: Wash the cells with fresh imaging buffer and acquire baseline fluorescence images or readings.
-
This compound Treatment: Add this compound at the desired concentration (use a high concentration, e.g., 5-10 µM, as a positive control for depolarization).
-
Post-Treatment Measurement: Immediately begin acquiring images or readings at regular intervals to monitor the decrease in TMRM fluorescence, which indicates mitochondrial depolarization.[11][15]
-
Data Analysis: Quantify the fluorescence intensity over time. A rapid decrease in fluorescence after this compound addition confirms mitochondrial depolarization.
Protocol 3: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of different this compound concentrations.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
This compound
-
DMSO or Solubilization Buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired experimental duration (e.g., 24 hours). Include a vehicle-only control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. wklab.org [wklab.org]
- 6. Dependence of PINK1 accumulation on mitochondrial redox system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mitochondrial inhibitor IF1 binds to the ATP synthase OSCP subunit and protects cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial membrane potential [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
dealing with FCCP precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial uncoupler, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent mobile ionophore and a classical uncoupler of oxidative phosphorylation (OXPHOS) in mitochondria.[1] Its primary function is to transport protons (H+) across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1][2] This uncoupling of electron transport from ATP production leads to a decrease in mitochondrial membrane potential, an increase in oxygen consumption rate (OCR), and a reduction in ATP levels.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2] DMSO is the most commonly used solvent for preparing stock solutions, typically at a concentration of 10-100 mM.[1] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce this compound's solubility.[4] Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for long-term stability.[1]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound is highly cell-type dependent and must be determined empirically through titration experiments.[5] Concentrations can range from the nanomolar (nM) to the micromolar (µM) scale. For many cell lines, a starting concentration of 1-20 µM is recommended.[1] It is important to note that at high concentrations, this compound can be inhibitory to cellular respiration and may induce off-target effects.[5]
Q4: How does this compound-induced mitochondrial uncoupling affect cellular signaling?
A4: By disrupting the mitochondrial membrane potential, this compound triggers a cascade of cellular signaling events. These can include:
-
Activation of Mitophagy: Depolarization of the mitochondrial membrane is a key signal for initiating mitophagy, the selective removal of damaged mitochondria, often through the PINK1/Parkin pathway.
-
Increased Intracellular Calcium: this compound can induce a rapid increase in cytosolic Ca2+ concentration.[4][6]
-
ROS Signaling: Uncoupling can lead to an increase in reactive oxygen species (ROS), which act as signaling molecules that can trigger stress responses.
-
Inhibition of Protein Synthesis: this compound treatment can lead to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α), resulting in a general inhibition of protein synthesis.[4][6]
This compound Properties and Solubility
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 254.17 g/mol | [1] |
| CAS Number | 370-86-5 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | Up to 100 mM (approx. 25.4 mg/mL) | [1][7] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 6 months |
Troubleshooting Guide: this compound Precipitation in Culture Media
One of the most common issues encountered when using this compound is its precipitation out of the aqueous culture medium upon dilution from a DMSO stock. This guide addresses the causes and solutions in a question-and-answer format.
Q1: I diluted my this compound stock solution into my cell culture media and it immediately turned cloudy. What happened?
A1: This cloudiness is due to the precipitation of this compound. This compound is highly hydrophobic and is insoluble in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the this compound to fall out of solution, forming a fine precipitate.
Q2: Why is precipitation a problem for my experiment?
A2: Precipitation significantly impacts your experiment's reliability and reproducibility for several reasons:
-
Inaccurate Concentration: The actual concentration of soluble, active this compound in your media will be much lower and unknown.
-
Cellular Toxicity: Precipitates can be cytotoxic to cells.
-
Assay Interference: Particulates can interfere with imaging-based assays or plate reader measurements.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: The key is to minimize the shock of the solvent change. Here are several recommended methods:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your this compound stock in a small volume of media or a buffer like PBS. Mix thoroughly, then add this intermediate dilution to your final volume of media.
-
Pre-addition of DMSO: Add a volume of pure DMSO to your culture media equivalent to what you will add your this compound stock in. Mix the media and DMSO first, and then add the this compound stock solution with vigorous mixing. This helps to buffer the polarity change.
-
Rapid Mixing: When adding the this compound stock (or intermediate dilution) to the final volume of media, do so while vortexing or rapidly pipetting to ensure immediate and thorough dispersion.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your culture media is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: My this compound was fine initially, but I see precipitates after incubating the plate for a few hours. What could be the cause?
A4: This delayed precipitation can be caused by several factors:
-
Temperature Changes: Moving media from a warm incubator (37°C) to a cooler environment (room temperature) can decrease the solubility of some media components and the dissolved this compound.
-
pH Shifts: Changes in CO2 levels can alter the pH of the media, which may affect the stability of this compound in solution.
-
Interaction with Media Components: this compound may interact with salts, metals, or proteins in the media over time, leading to the formation of insoluble complexes.[9] It is advisable to prepare fresh this compound working solutions for each experiment and add them to the cells shortly after preparation.
Visualizing Workflows and Pathways
This compound Mechanism and Downstream Signaling
Caption: this compound dissipates the proton gradient, leading to mitochondrial depolarization and downstream effects.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and solve this compound precipitation issues during solution preparation.
Experimental Protocols
Key Experiment: Optimizing this compound Concentration with a Seahorse XF Cell Mito Stress Test
This protocol provides a generalized methodology for determining the optimal this compound concentration required to induce maximal mitochondrial respiration in a specific cell type.
Objective: To identify the this compound concentration that yields the maximal Oxygen Consumption Rate (OCR) without causing cellular toxicity or inhibition of respiration.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4 at 37°C.[5]
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Oligomycin stock solution
-
Rotenone/Antimycin A mixture stock solution
Methodology:
-
Cell Seeding (Day 1):
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Culture cells overnight in a standard CO2 incubator at 37°C.[5]
-
-
Cartridge Hydration (Day 1):
-
Hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.[5]
-
-
Assay Preparation (Day 2):
-
Warm the prepared assay medium to 37°C.
-
Wash the cells in the microplate with the warmed assay medium, and then add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes before the assay.[5]
-
Prepare a serial dilution of the this compound stock solution in assay medium to create a range of concentrations to test (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µM final concentrations).[10]
-
Prepare working solutions of Oligomycin and Rotenone/Antimycin A in assay medium.
-
-
Seahorse XF Analyzer Assay Run:
-
Load the prepared drug solutions into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: this compound dilutions (each concentration in a different set of wells)
-
Port C: Rotenone/Antimycin A mixture
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The assay protocol will measure OCR at baseline, then sequentially after the injection of each compound.[3]
-
-
Data Analysis:
-
After the run, analyze the OCR data. The optimal this compound concentration is the one that produces the highest OCR (maximal respiration) after subtracting the non-mitochondrial respiration (the OCR value after Rotenone/Antimycin A injection). Concentrations that result in a lower OCR than the peak are considered inhibitory.
-
Seahorse XF Cell Mito Stress Test Workflow
Caption: The experimental workflow for a Seahorse XF Cell Mito Stress Test, from cell seeding to data analysis.
References
- 1. This compound│G- Biosciences [gbiosciences.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4.5. Mitochondrial Stress Assay [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. agilent.com [agilent.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. wklab.org [wklab.org]
Technical Support Center: Ensuring Consistent FCCP Effects Across Experiments
Welcome to the technical support center for Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent mobile ionophore that acts as an uncoupler of mitochondrial oxidative phosphorylation.[1][2] Its primary function is to transport protons across the inner mitochondrial membrane, dissipating the proton motive force.[3][4][5] This uncoupling of the proton gradient from ATP synthesis leads to a rapid decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain operates at its maximum rate.[4][6]
Q2: My this compound failed to elicit the expected effect on mitochondrial membrane potential. What are the possible causes?
Several factors could contribute to a lack of effect. These include:
-
Improper Storage and Handling: this compound solutions should be prepared fresh if possible. If storage is necessary, aliquots should be stored at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[2]
-
Incorrect Concentration: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a titration experiment to determine the ideal concentration for your specific cell line and experimental conditions.[6][7]
-
Solvent Incompatibility: this compound is insoluble in water but soluble in organic solvents like DMSO and ethanol.[4] Ensure the final concentration of the solvent in your culture medium is not toxic to the cells and that the this compound is fully dissolved.
-
Cell Health and Density: Unhealthy or overly confluent cells may not respond optimally to this compound. Ensure your cells are in a logarithmic growth phase and at an appropriate density.
Q3: I am observing high variability in my results between experiments. How can I improve consistency?
To improve consistency:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, this compound concentration, and solvent volume, are kept consistent across all experiments.
-
Quality Control of this compound: Use high-purity this compound. If you suspect degradation, use a fresh stock. You can validate the activity of your this compound stock by measuring a rapid increase in oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.
-
Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, passage number, and CO2 levels, as these can influence mitochondrial function.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent effects.[6]
Q4: What are the known off-target effects of this compound?
While this compound is a valuable tool, it can have effects beyond mitochondrial uncoupling. These include:
-
Plasma Membrane Depolarization: this compound can induce proton and sodium currents across the plasma membrane, leading to its depolarization.[8][9]
-
Alterations in Intracellular Calcium: this compound can cause a rapid increase in intracellular calcium concentration.[1][10]
-
Effects on Cellular Structures: At higher concentrations or with prolonged exposure, this compound can induce apoptosis and disrupt cellular structures like microtubules.[3][11]
-
Inhibition of Protein Secretion: By decreasing ATP levels, this compound can inhibit energy-dependent processes like the transport of proteins from the Golgi apparatus.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to this compound | 1. Degraded this compound stock. 2. Suboptimal this compound concentration. 3. Poor cell health. 4. Incorrect solvent or poor solubility. | 1. Prepare fresh this compound solution from a new stock. 2. Perform a dose-response curve to determine the optimal concentration (typically in the range of 0.1 to 10 µM).[6][10] 3. Ensure cells are healthy, sub-confluent, and from a low passage number. 4. Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO, ethanol) before adding to media.[4] |
| High cell death observed | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent toxicity. | 1. Reduce the this compound concentration. High concentrations can induce apoptosis.[3] 2. Reduce the incubation time. This compound's effects are typically rapid. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and careful seeding technique. 2. Use calibrated pipettes and ensure thorough mixing after adding this compound. 3. Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity. |
| Unexpected changes in cellular morphology | 1. Off-target effects of this compound. 2. High this compound concentration. | 1. Be aware of potential off-target effects such as microtubule disruption.[11] Consider using lower concentrations or alternative uncouplers if these effects interfere with your experiment. 2. Use the lowest effective concentration determined from your titration experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Fluorescent Membrane Potential Dye (e.g., TMRM)
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed assay buffer (e.g., HBSS). Incubate cells with a fluorescent mitochondrial membrane potential dye (e.g., 25-50 nM TMRM) in assay buffer for 30-60 minutes at 37°C.
-
This compound Preparation: Prepare a 10X stock solution of a range of this compound concentrations (e.g., 0.1 µM to 10 µM) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Baseline Reading: Measure the baseline fluorescence using a plate reader at the appropriate excitation/emission wavelengths for your chosen dye.
-
This compound Addition: Add the 10X this compound stock solutions and the vehicle control to the respective wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 30 minutes to observe the depolarization of the mitochondrial membrane.
-
Data Analysis: Plot the fluorescence intensity over time for each concentration. The optimal concentration will be the lowest concentration that gives a maximal and stable decrease in fluorescence.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Incubation: Allow cells to adhere and grow overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator overnight.
-
Compound Loading: Load the hydrated sensor cartridge with your desired concentrations of this compound, as well as other mitochondrial inhibitors like oligomycin and rotenone/antimycin A, in the appropriate ports. A typical sequence is oligomycin, then this compound, then rotenone/antimycin A.
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
Data Analysis: The software will generate OCR measurements over time. This compound should induce a significant increase in OCR, representing the maximal respiratory capacity.
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥56.6 mg/mL[4] | -20°C for up to 1 month[2] |
| Ethanol | ≥25 mg/mL[4] | -20°C for up to 1 month[2] |
| Water | Insoluble[4] | Not recommended |
Table 2: Typical Experimental Concentration Ranges
| Application | Cell Type | Typical Concentration Range | Reference |
| Mitochondrial Uncoupling | T47D cells | IC50 of 0.51 µM | [4] |
| HIF Pathway Interrogation | PC-3, DU-145, T47D | 1–10 µM | [6] |
| Cardioprotection Studies | Rat ventricular myocytes | 10-1000 nM | [12] |
| Induction of Mitophagy | Various | 1-10 µM | [8] |
| Ca2+ influx studies | Rat carotid body type I cells | 0.1-1.0 µM | [10] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. cellron.com [cellron.com]
- 5. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellron.com [cellron.com]
- 7. Determining appropriate this compound concentration for SNpc tissue - Peeref [peeref.com]
- 8. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing FCCP-Induced Cellular Stress for Long-Term Studies
Welcome to the technical support center for researchers utilizing Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). This resource provides guidance on minimizing this compound-induced cellular stress to enable successful long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent mitochondrial uncoupler. It acts as a lipophilic protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[1][2][3] This uncouples oxygen consumption from ATP production, leading to a maximal respiration rate and a significant drop in cellular ATP levels.[1]
Q2: What are the common cellular consequences of this compound treatment?
A2: this compound treatment leads to several key cellular changes, including:
-
Increased oxygen consumption rate (OCR).[2]
-
Depolarization of the mitochondrial membrane.[4]
-
Induction of apoptosis and cell cycle arrest at higher concentrations or with prolonged exposure.[3][4]
-
Alterations in mitochondrial morphology, often leading to fragmentation.[5]
-
Generation of reactive oxygen species (ROS).[6]
Q3: Is this compound toxic to cells?
A3: Yes, this compound can be cytotoxic, especially at high concentrations and during long-term exposure.[1][7] It has been shown to induce apoptosis and necrosis.[3] In animal studies, this compound has been associated with toxicity in the liver, pancreas, and other organs.[2] Therefore, careful dose-response and time-course experiments are essential for any new cell type or experimental condition.
Q4: How does this compound compare to other mitochondrial uncouplers like CCCP and DNP?
A4: this compound is often preferred over other uncouplers like 2,4-dinitrophenol (DNP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP). It is generally more potent and selective than DNP, allowing for more precise titration and minimizing off-target effects.[1]
Q5: What are the key considerations for designing a long-term study with this compound?
A5: For long-term studies, the primary goal is to induce a desired level of mitochondrial uncoupling without causing excessive cellular stress and toxicity that would confound the results. Key considerations include:
-
Concentration Optimization: Perform a thorough titration to identify the lowest effective concentration of this compound that achieves the desired bioenergetic effect.
-
Time-Course Analysis: Evaluate cellular responses over time to determine the optimal duration of treatment.
-
Cellular Health Monitoring: Continuously monitor cell viability, morphology, and markers of apoptosis and oxidative stress.
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) in your experiments.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death in long-term cultures. | This compound concentration is too high, leading to excessive ATP depletion and apoptosis.[3][7] | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration range (e.g., 0.1-1 µM) and assess cell viability using assays like MTT or Trypan Blue exclusion.[7][9] |
| Prolonged exposure is causing cumulative toxicity. | Conduct a time-course experiment to identify the maximum duration of treatment that maintains acceptable cell viability. | |
| Inconsistent or unexpected experimental results. | Inconsistent this compound activity due to improper storage or handling. | This compound is light-sensitive.[8] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] Protect from light during experiments. |
| Variation in cell density or metabolic state at the time of treatment. | Ensure consistent cell seeding density and allow cells to acclimate before starting the experiment. Use cells from a similar passage number for all experiments. | |
| No observable effect of this compound on mitochondrial respiration. | This compound concentration is too low. | Titrate the this compound concentration upwards. The optimal concentration for maximal uncoupling can vary significantly between cell types.[10] |
| The cells have a limited respiratory capacity. | Ensure the cells are healthy and have robust mitochondrial function before the experiment. | |
| The this compound solution has degraded. | Prepare fresh this compound stock solutions. This compound can be dissolved in DMSO or ethanol.[5] | |
| Difficulty interpreting Seahorse XF Analyzer data. | Suboptimal this compound concentration leading to an underestimation of maximal respiration or masking of compound toxicity.[10] | Perform an this compound titration to determine the concentration that gives the maximal oxygen consumption rate without causing a subsequent decrease, which would indicate toxicity.[10] |
| Improper cell seeding density affecting oxygen consumption rates.[10] | Optimize cell seeding density to ensure that oxygen levels do not become limiting during the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Seahorse XF Cell Mito Stress Test
This protocol is adapted from the Seahorse XF Cell Mito Stress Test Kit methodology.[9][11]
Objective: To determine the optimal concentration of this compound that induces maximal mitochondrial respiration without causing cytotoxicity.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, this compound, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
-
Culture medium appropriate for the cell type
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Allow cells to attach and grow for 16-24 hours.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Prepare this compound Titration: Prepare a serial dilution of this compound in the assay medium. A typical starting range for titration is 0.1 µM to 3 µM.[9]
-
Assay Setup:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Load Sensor Cartridge: Load the injection ports of the sensor cartridge with the appropriate compounds:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration)
-
Port B: this compound (at various concentrations for titration)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Run the Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Start the Mito Stress Test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data. The optimal this compound concentration is the one that elicits the maximal OCR after its injection, before any subsequent decline that would indicate toxicity.[10]
Protocol 2: Assessment of this compound-Induced Changes in Mitochondrial Morphology
This protocol is based on methods for observing mitochondrial morphology changes in response to mitochondrial stressors.[5][8]
Objective: To visualize and quantify changes in mitochondrial morphology (e.g., fragmentation) following this compound treatment.
Materials:
-
Cells of interest
-
Glass coverslips
-
Culture dishes
-
This compound stock solution (e.g., 10 mM in DMSO)[9]
-
Culture medium
-
MitoTracker Red CMXRos (or another suitable mitochondrial stain)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[8]
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish at an appropriate density (e.g., 60-70% confluency) and allow them to adhere overnight.[5]
-
This compound Treatment: Treat the cells with the pre-determined optimal concentration of this compound for the desired duration. Include a vehicle-only (DMSO) control group.
-
Mitochondrial Staining:
-
During the last 30 minutes of this compound treatment, add MitoTracker Red CMXRos to the culture medium to a final concentration of 100-200 nM.
-
Incubate at 37°C.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[8]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the mitochondrial network in both control and this compound-treated cells.
-
Quantify mitochondrial morphology (e.g., aspect ratio, form factor) using image analysis software like ImageJ/Fiji. A lower aspect ratio is indicative of mitochondrial fragmentation (puncta), while a higher aspect ratio represents a networked morphology.[5]
-
Signaling Pathways and Workflows
This compound's Core Mechanism of Action
References
- 1. cellron.com [cellron.com]
- 2. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of minimally toxic levels of carbonyl cyanide P-(trifluoromethoxy) phenylhydrazone (this compound), elucidated through differential gene expression with biochemical and morphological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Identifying and Characterizing Stress Pathways of Concern for Consumer Safety in Next-Generation Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Bioenergetic Disruptors: A Comparative Analysis of FCCP and CCCP on Mitochondrial Function
For researchers, scientists, and drug development professionals, understanding the nuances of mitochondrial uncouplers is critical for designing robust experiments and interpreting cellular bioenergetics data. This guide provides an in-depth comparison of two widely used protonophores, Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), focusing on their effects on mitochondrial function, cellular viability, and associated signaling pathways.
Both this compound and CCCP are potent mitochondrial uncouplers that disrupt the proton gradient across the inner mitochondrial membrane, leading to a dissipation of the mitochondrial membrane potential (ΔΨm) and uncoupling of substrate oxidation from ATP synthesis. This forces the electron transport chain to work at its maximum capacity, resulting in an increased oxygen consumption rate (OCR). While they share a common mechanism, their potency, optimal concentration ranges, and off-target effects can differ significantly, impacting experimental outcomes.
Quantitative Comparison of this compound and CCCP
To facilitate a direct comparison, the following table summarizes key quantitative parameters gathered from various experimental studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and assay used.
| Parameter | This compound | CCCP | Key Findings |
| Potency (EC50 for uncoupling) | ~0.04 µM[1] | ~0.38 - 0.39 µM[1] | This compound is approximately 10 times more potent than CCCP in uncoupling oxidative phosphorylation. |
| Effect on Maximal Respiration | Induces maximal respiration at optimal concentrations, but can be inhibitory at higher concentrations (>1 µM)[1]. | Induces maximal respiration with less pronounced inhibition at higher concentrations compared to this compound[1]. | This compound has a narrower optimal concentration range for achieving maximal uncoupling without inhibition. |
| Cellular Viability | Dose-dependent cytotoxicity observed. | Dose-dependent cytotoxicity observed. | Both compounds are cytotoxic at higher concentrations, but the specific IC50 values are cell-type dependent. For instance, in HeLa cells, CCCP shows a dose-dependent decrease in viability after 24 hours of treatment with concentrations ranging from 0 to 60 µM[2]. |
| Induction of Mitophagy | Potent inducer of mitophagy. | Potent inducer of mitophagy, with significant induction observed as early as 6 hours in some cell lines[3]. | Both are widely used to study the PINK1/Parkin-mediated mitophagy pathway. |
| AMPK Activation | Activates AMPK. | Activates AMPK, with phosphorylation detectable after 5-20 minutes of treatment in vascular smooth muscle cells[4]. | Both compounds activate the cellular energy sensor AMPK as a consequence of ATP depletion. |
Signaling Pathways and Mechanisms of Action
This compound and CCCP, as protonophores, directly impact the electrochemical gradient across the inner mitochondrial membrane. This primary effect triggers a cascade of downstream cellular responses. The following diagrams, generated using the DOT language, illustrate the core mechanism of action and the subsequent signaling pathways influenced by these uncouplers.
References
- 1. Rapid parallel measurements of macroautophagy and mitophagy in mammalian cells using a single fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Mitochondrial Uncoupling with FCCP Treatment
For researchers, scientists, and drug development professionals, the precise validation of mitochondrial uncoupling is critical for metabolic studies. This guide provides an objective comparison of Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) with other common uncoupling agents, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to select the appropriate tools and methodologies for their specific research needs.
Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis.[1] They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for driving ATP synthase.[1] This process leads to an increase in oxygen consumption rate (OCR) without a corresponding increase in ATP production.[1][2] this compound is a widely used and potent mitochondrial uncoupler that acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[1][3]
Comparing this compound with Alternative Mitochondrial Uncouplers
While this compound is a gold-standard uncoupler, several alternatives exist, each with distinct characteristics. The choice of uncoupler can significantly impact experimental outcomes due to differences in potency, toxicity, and off-target effects. Below is a comparative summary of this compound and two common alternatives: BAM15 and CCCP.
| Feature | This compound (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | BAM15 (N5,N6-bis(2-fluorophenyl)-[1][2][4]oxadiazolo[3,4-b]pyrazine-5,6-diamine) | CCCP (Carbonyl cyanide m-chlorophenylhydrazone) |
| Mechanism of Action | Protonophore; transports protons across the inner mitochondrial membrane.[1] | Protonophore; dissipates the mitochondrial proton gradient.[5] | Protonophore; similar to this compound, transports protons across the inner mitochondrial membrane.[6] |
| Typical Working Concentration | 0.1 - 10 µM in cell culture, dependent on cell type.[1][7] | 0.5 - 10 µM in cell culture.[2][5] | Similar to this compound, concentration is cell-type dependent.[6] |
| Potency (EC50) | ~0.31 µM (in CHO-K1 cells)[2] | ~0.52 µM for a related compound TTFB (in CHO-K1 cells)[2] | Generally considered potent, similar to this compound.[6] |
| Key Advantages | Well-characterized and widely used.[1] | Wider effective concentration range before inhibiting respiration compared to this compound.[2][6] Less cytotoxic than CCCP and niclosamide.[5][8] Does not depolarize the plasma membrane.[5] | Potent uncoupler.[6] |
| Key Disadvantages | Narrow effective concentration range; can inhibit respiration at higher concentrations.[2][6] Can have off-target effects, including plasma membrane depolarization.[5][9] | Newer and less extensively characterized than this compound. | Narrow effective concentration range and potential for cytotoxicity.[5][8] |
Experimental Protocols for Validating Mitochondrial Uncoupling
Accurate validation of mitochondrial uncoupling relies on robust experimental design and execution. The Seahorse XF Cell Mito Stress Test is a standard assay for this purpose.
Seahorse XF Cell Mito Stress Test Protocol
This protocol measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors and uncouplers.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a density appropriate for the cell type to achieve 70-80% confluency at the time of the assay.[7]
-
Allow cells to attach and grow for 24-48 hours.
2. Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
3. Preparation of Injection Reagents:
-
Prepare stock solutions of oligomycin, this compound, and a mixture of rotenone and antimycin A in the appropriate assay medium.
-
The optimal concentration of this compound should be determined empirically for each cell line by performing a titration, typically in the range of 0.125–2 µM.[10]
-
Load the injectors of the hydrated sensor cartridge with the prepared reagents. A typical loading configuration is:
-
Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration)
-
Port B: this compound (e.g., 0.5-2.0 µM final concentration, titrated)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)[4]
-
4. Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the subsequent changes in OCR.
5. Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The maximum OCR reached after this compound injection. This is a key indicator of uncoupling.[2]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.[2]
-
Proton Leak: The remaining OCR after oligomycin injection.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Conclusion
Validating mitochondrial uncoupling is a fundamental aspect of metabolic research. While this compound remains a potent and widely used tool, understanding its limitations, such as its narrow effective concentration range and potential off-target effects, is crucial.[2][5][9] Alternatives like BAM15 offer advantages in terms of a wider therapeutic window and reduced cytotoxicity, making them valuable options for specific experimental contexts.[2][5][6] The Seahorse XF Cell Mito Stress Test provides a robust and comprehensive method for quantifying the effects of these uncouplers on mitochondrial respiration. By carefully selecting the appropriate uncoupling agent and employing rigorous experimental protocols, researchers can confidently and accurately validate mitochondrial uncoupling in their studies.
References
- 1. cellron.com [cellron.com]
- 2. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Detecting Effects of Low Levels of this compound on Stem Cell Micromotion and Wound-Healing Migration by Time-Series Capacitance Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Mitochondrial Uncouplers: Alternatives to FCCP
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial uncouplers are invaluable tools in metabolic research and hold therapeutic promise for a range of diseases, including obesity, diabetes, and neurodegenerative disorders. For decades, Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) has been the go-to chemical uncoupler. However, its narrow therapeutic window and off-target effects, such as plasma membrane depolarization, have prompted the search for safer and more specific alternatives. This guide provides an objective comparison of emerging mitochondrial uncouplers, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Mitochondrial Uncouplers
The following table summarizes the key performance characteristics of several notable mitochondrial uncouplers compared to the classical uncoupler, this compound. The data presented is a synthesis of findings from multiple in vitro studies.
| Compound | Chemical Class | EC50 (OCR) | Maximal Respiration (% of Basal) | Cytotoxicity Profile | Key Features |
| This compound | Phenylhydrazone | ~0.3 µM[1] | ~260%[1] | High, narrow therapeutic window[2][3] | Potent, widely used, but with significant off-target effects on plasma membrane potential.[3] |
| BAM15 | Oxadiazolo-pyrazinamine | ~0.3 µM[1] | >300%[1][4] | Low, wide therapeutic window[2][3] | High potency, sustained uncoupling, and minimal off-target plasma membrane depolarization.[3][5] |
| C4R1 | Rhodamine derivative | Not widely reported | Effective uncoupler[6] | Lower than DNP at similar doses[6] | Cationic nature may lead to mitochondrial accumulation.[6] |
| NEN | Salicylanilide | ~1 µM[7] | Markedly increases OCR[7] | Lower than parent compound Niclosamide[8] | Orally bioavailable and effective in vivo.[7][9] |
| SF 6847 | Dinitrile | ~20 nM[10] | Highly potent[10] | Toxicity is a concern | One of the most potent classical uncouplers.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize and compare mitochondrial uncouplers.
Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This assay is the gold standard for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Oligomycin (ATP synthase inhibitor)
-
This compound or alternative uncoupler (e.g., BAM15)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, the uncoupler of interest (at various concentrations for titration), and rotenone/antimycin A.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Data Acquisition: The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Assessment of Cytotoxicity
Evaluating the toxicity of uncouplers is critical. The MTT and LDH assays are commonly used methods.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the mitochondrial uncoupler for the desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Note: Some mitochondrial uncouplers can interfere with the MTT assay, leading to an overestimation of viability.[11][12] It is advisable to validate results with an alternative cytotoxicity assay.
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cells of interest cultured in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the mitochondrial uncoupler for the desired time period.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Signaling Pathways and Mechanisms of Action
Mitochondrial uncouplers exert their effects through complex signaling networks. Understanding these pathways is crucial for interpreting experimental results and for drug development.
Mechanism of Protonophoric Uncoupling
Classical chemical uncouplers like this compound are lipophilic weak acids. They function by shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis.
Caption: Protonophoric action of a chemical uncoupler.
AMPK Activation Pathway
Mitochondrial uncoupling leads to a decrease in ATP synthesis, thereby increasing the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Caption: AMPK activation by mitochondrial uncoupling.
UCP1-Mediated Uncoupling
Uncoupling Protein 1 (UCP1), found in brown adipose tissue, mediates non-shivering thermogenesis. Its activity is regulated by fatty acids and purine nucleotides.
References
- 1. Niclosamide ethanolamine–induced mild mitochondrial uncoupling improves diabetic symptoms in mice [ouci.dntb.gov.ua]
- 2. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. embopress.org [embopress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mitobiopharma.com [mitobiopharma.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FCCP Results with Other Metabolic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial uncoupler Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) with other key metabolic assays. We will delve into the experimental data, detailed protocols, and the underlying principles to facilitate a comprehensive understanding of how to cross-validate findings and select the most appropriate assays for your research needs.
Introduction to this compound and Metabolic Assays
This compound is a potent ionophore that disrupts the mitochondrial membrane potential, uncoupling the electron transport chain from oxidative phosphorylation.[1] This leads to a maximal oxygen consumption rate (OCR) and a decrease in ATP synthesis, making it a valuable tool for studying mitochondrial capacity.[1] However, interpreting results solely from this compound treatment requires cross-validation with other metabolic assays to gain a complete picture of cellular bioenergetics. This guide will focus on comparing this compound's effects with data obtained from the Agilent Seahorse XF Analyzer and luciferase-based ATP production assays.
Data Presentation: Comparing Metabolic Readouts
To effectively compare the outcomes of different metabolic assays, it is crucial to examine the quantitative data side-by-side. The following tables summarize the expected results when treating cells with this compound and analyzing them with a Seahorse XF Analyzer and an ATP production assay.
Table 1: Expected Changes in Seahorse XF Parameters upon this compound Treatment
| Parameter | Description | Expected Change with this compound | Rationale |
| Basal OCR | Baseline oxygen consumption rate. | Initial increase | Represents the cell's resting metabolic rate. |
| Maximal Respiration | Maximum oxygen consumption rate. | Significant Increase | This compound uncouples the proton gradient, forcing the electron transport chain to work at its maximum capacity.[2] |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Increase | Indicates the cell's ability to respond to an energetic demand. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | Increase | This compound directly facilitates proton leak across the inner mitochondrial membrane. |
| ATP Production | Oxygen consumption linked to ATP synthase activity. | Decrease | By dissipating the proton gradient, this compound inhibits the driving force for ATP synthase.[1] |
| Basal ECAR | Baseline extracellular acidification rate. | Potential Increase | Cells may increase glycolysis to compensate for the loss of mitochondrial ATP production. |
Table 2: Expected Changes in Cellular ATP Levels upon this compound Treatment
| Assay Type | Parameter | Expected Change with this compound | Rationale |
| Luciferase-based ATP Assay | Total Cellular ATP | Initial Decrease, may partially recover over time | This compound directly inhibits mitochondrial ATP synthesis. A subsequent increase in glycolysis can lead to a partial recovery of ATP levels. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Seahorse XF Cell Mito Stress Test Protocol
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function by measuring OCR in response to sequential injections of mitochondrial inhibitors, including this compound.[3][4][5][6]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, this compound, and Rotenone/Antimycin A)
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Gently wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Prepare Inhibitor Solutions: Reconstitute the Mito Stress Test compounds (Oligomycin, this compound, Rotenone/Antimycin A) in the assay medium to the desired final concentrations. It is crucial to determine the optimal this compound concentration for each cell type, as high concentrations can be inhibitory.[1]
-
Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR and then sequentially inject the inhibitors, measuring the OCR after each injection.
-
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key mitochondrial parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[4]
Luciferase-Based ATP Assay Protocol
This assay quantifies cellular ATP levels based on the light-producing reaction catalyzed by luciferase.[7][8][9]
Materials:
-
Luminometer
-
Opaque-walled multi-well plates (e.g., 96-well)
-
ATP Assay Kit (containing ATP releasing agent, luciferase, and D-luciferin substrate)
-
ATP standard
-
Cells of interest
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat them with this compound for the desired time points. Include untreated control wells.
-
Prepare ATP Standard Curve: Prepare a series of ATP standards of known concentrations in the same buffer as the cell samples.[7]
-
Cell Lysis: Add the ATP releasing agent to each well to lyse the cells and release intracellular ATP. Incubate according to the kit manufacturer's instructions.[7]
-
Prepare Luciferase Reagent: Prepare the luciferase reaction mixture by combining the luciferase enzyme and D-luciferin substrate according to the kit protocol.
-
Luminescence Measurement:
-
Add the luciferase reaction mixture to each well containing the cell lysate and the ATP standards.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[10]
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.
-
Use the standard curve to determine the ATP concentration in the experimental samples.
-
Normalize the ATP levels to the cell number or protein concentration.
-
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound acts as a protonophore, creating a "leak" for protons across the inner mitochondrial membrane.
Experimental Workflow: Cross-Validation of Metabolic Assays
Caption: A logical workflow for the cross-validation of this compound's effects using multiple metabolic assays.
Logical Relationship: Interpreting Multi-Assay Data
Caption: Logical connections between experimental observations and their biological interpretations.
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. content.protocols.io [content.protocols.io]
- 4. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem-agilent.com [chem-agilent.com]
- 10. ATP Assays | What is an ATP Assay? [promega.com]
Unraveling the Potency of FCCP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of mitochondrial uncouplers is paramount. This guide provides an objective comparison of the potency of Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) across various cell types, supported by experimental data and detailed protocols.
This compound is a potent mitochondrial uncoupler that disrupts oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1] This disruption of the mitochondrial membrane potential makes this compound a valuable tool for studying cellular bioenergetics, apoptosis, and signaling pathways. However, its potency can vary significantly between different cell types, necessitating careful optimization of experimental conditions.
Comparative Potency of this compound Across Diverse Cell Lines
The effective concentration of this compound is highly dependent on the specific cell type, its metabolic rate, and the experimental endpoint being measured. While a comprehensive database of IC50 values across all cell lines is not available, the following table summarizes reported values and optimal concentrations for key cell types, providing a baseline for experimental design. It is crucial to perform a dose-response titration for each new cell line and experimental setup to determine the optimal this compound concentration.[2]
| Cell Type | Cell Line | Measurement | Effective Concentration/IC50 | Reference |
| Human Breast Cancer | T47D | Inhibition of Oxidative Phosphorylation | IC50: 0.51 µM | |
| Human Hepatocellular Carcinoma | HepG2 | Decrease in Mitochondrial Membrane Potential | IC50: 44 nM (1h), 116 nM (5h) | |
| Human Cardiomyocytes | AC16 | Decrease in Mitochondrial Membrane Potential | IC50: 140 nM (1h), 150 nM (5h) | |
| Rat Primary Cardiomyocytes | - | Cardioprotection (mild uncoupling) | 100 nM | [1][3][4] |
| Rat Primary Cardiomyocytes | - | Toxicity (membrane depolarization) | ≥300 nM | [1] |
| Mouse Primary Cardiomyocytes | - | Maximal Oxygen Consumption Rate | 0.5 µM - 1.5 µM | [5] |
| Rat Cerebellar Granule Neurons | - | Mild Uncoupling | 30 nM | [6] |
| Rat Cerebellar Granule Neurons | - | Neuroprotection | 100 nM | [7] |
| Human Osteosarcoma | - | Mitochondrial Membrane Potential Decay | 1 µM | [8] |
| Human Colon Carcinoma | - | Mitochondrial Membrane Potential Decay | 1.5 µM | [8] |
| Human Neuroblastoma | SH-SY5Y | Mitochondrial Depolarization | 1 µM | [9] |
| Human Mesenchymal Stem Cells | hMSCs | Decrease in Micromotion & Migration | ≥0.1 µM | [10] |
Key Signaling Pathways Modulated by this compound
This compound-induced mitochondrial uncoupling triggers several critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results accurately.
This compound-Induced Mitophagy: The PINK1/Parkin Pathway
Depolarization of the mitochondrial membrane by this compound is a potent trigger for mitophagy, the selective autophagic clearance of damaged mitochondria. This process is primarily mediated by the PINK1 and Parkin proteins.[11] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[11][12] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.
This compound-Mediated Suppression of HIF-1α
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation. This hydroxylation reaction requires oxygen and α-ketoglutarate as co-substrates. Mitochondrial uncoupling by this compound increases oxygen consumption, thereby reducing intracellular oxygen availability for PHDs, which would be expected to stabilize HIF-1α. However, studies have shown that this compound and other mitochondrial uncouplers can suppress both normoxic and hypoxic HIF-1α accumulation.[13] This is thought to be due to the depletion of other necessary factors for HIF-1α stabilization, although the precise mechanism is still under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. katalogi.uj.edu.pl [katalogi.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. 'Mild Uncoupling' does not decrease mitochondrial superoxide levels in cultured cerebellar granule neurons but decreases spare respiratory capacity and increases toxicity to glutamate and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 'Mild mitochondrial uncoupling' induced protection against neuronal excitotoxicity requires AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal cell-based high-throughput screen for enhancers of mitochondrial function reveals luteolin as a modulator of mitochondria-endoplasmic reticulum coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting Effects of Low Levels of this compound on Stem Cell Micromotion and Wound-Healing Migration by Time-Series Capacitance Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitophagy: Molecular Mechanisms, New Concepts on Parkin Activation and the Emerging Role of AMPK/ULK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Inducible Factor 1 and Mitochondria: An Intimate Connection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Uncoupling Agents: FCCP vs. DNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used mitochondrial uncoupling agents, Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and 2,4-Dinitrophenol (DNP). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their application in uncoupling studies.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncoupling is the process of dissociating oxidative phosphorylation from the electron transport chain (ETC). In normal respiration, the energy released from the ETC is used to pump protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis. Uncoupling agents are protonophores that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[1][2][3] This leads to a decrease in ATP production, an increase in oxygen consumption, and the dissipation of energy as heat.[4][5]
Mechanism of Action
Both this compound and DNP are lipophilic weak acids that can readily diffuse across the mitochondrial inner membrane. Their mechanism as uncoupling agents involves the following steps:
-
Protonation: In the acidic intermembrane space, the anionic form of the uncoupler picks up a proton.
-
Diffusion: The now neutral, protonated form of the uncoupler diffuses across the inner mitochondrial membrane into the more alkaline matrix.
-
Deprotonation: Once in the matrix, the uncoupler releases the proton.
-
Return to the Intermembrane Space: The anionic form of the uncoupler then returns to the intermembrane space to repeat the cycle.
This cyclical transport of protons effectively short-circuits the proton gradient, leading to the uncoupling of respiration from ATP synthesis.[4][6]
This compound (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone)
This compound is a potent and widely used uncoupler in cell biology research.[6][7] It is valued for its rapid and effective action in dissipating the mitochondrial membrane potential.[6]
DNP (2,4-Dinitrophenol)
DNP is one of the earliest discovered synthetic uncoupling agents and was historically used as a weight-loss drug.[4][8] However, its use in humans was banned due to a narrow therapeutic window and severe toxicity, including fatal hyperthermia.[4][8][9][10] It remains a valuable tool in research for studying mitochondrial function and energy metabolism.[11]
Quantitative Comparison
The following tables summarize key quantitative data for this compound and DNP from various experimental studies.
Table 1: Potency of this compound and DNP in Uncoupling Oxidative Phosphorylation
| Compound | Parameter | Cell Line/System | Value | Reference(s) |
| This compound | IC50 | T47D cells | 0.51 µM | [12] |
| EC50 | Intact mitochondria | 0.04 µM | [6] | |
| Optimal Concentration | Isolated rat hearts | 100 nM | [5] | |
| DNP | IC50 | HepG2 cells (48h) | 31.91 µM | [8] |
| IC50 | QGY-7703 cells (48h) | 10.24 µM | [8] | |
| IC50 | SMMC-7721 cells (48h) | 13.46 µM | [8] |
Table 2: Effects on Mitochondrial Respiration
| Compound | Effect | Cell Line/System | Observation | Reference(s) |
| This compound | Oxygen Consumption | HCT116 cells | Inhibition of OCR at concentrations between 1-2 µM. | [5] |
| DNP | Oxygen Consumption | Cultured hepatocytes | Increases oxygen consumption rate. | [11] |
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the general steps for a mitochondrial stress test using a Seahorse XF Analyzer to assess the effects of this compound or DNP.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
This compound or DNP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the growth medium in the cell plate with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with oligomycin, this compound or DNP, and rotenone/antimycin A at optimized concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors and uncoupler.[13][14][15]
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential
This protocol describes a method to measure changes in mitochondrial membrane potential (ΔΨm) using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Fluorescent microscope or plate reader
-
TMRM or other suitable potential-sensitive dye
-
This compound or DNP
-
Cultured cells of interest
-
Imaging buffer (e.g., Tyrode's buffer)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with TMRM in imaging buffer at 37°C for 30-45 minutes.[16]
-
Baseline Measurement: Acquire baseline fluorescence intensity readings.
-
Uncoupler Treatment: Add this compound or DNP at the desired concentration to the cells.
-
Post-Treatment Measurement: Immediately begin acquiring fluorescence intensity readings to monitor the depolarization of the mitochondrial membrane, which is indicated by a decrease in TMRM fluorescence.[16]
-
Data Analysis: Normalize the fluorescence intensity data to the baseline to quantify the change in mitochondrial membrane potential induced by the uncoupler.
Visualizations
Caption: Mechanism of proton transport by uncoupling agents (U).
Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Comparison Summary and Recommendations
| Feature | This compound | DNP |
| Potency | High (nM to low µM range) | Lower (µM range) |
| Therapeutic Window | Narrow | Very Narrow |
| Toxicity | Can be toxic at higher concentrations, affecting plasma membrane potential.[17] | High systemic toxicity in vivo, leading to hyperthermia and other severe side effects.[4][9] |
| Common Use | Gold standard for in vitro uncoupling studies to determine maximal respiration.[5] | Research tool for studying mitochondrial bioenergetics; historical use as a weight-loss drug.[8][11] |
| Off-Target Effects | Can depolarize the plasma membrane.[17] | Can cause a wide range of systemic effects, including on the central nervous system and cardiovascular system.[4] |
Recommendations for Researchers:
-
For determining maximal mitochondrial respiration in vitro, this compound is generally the preferred choice due to its high potency. However, careful titration is necessary to identify the optimal concentration that induces maximal uncoupling without causing cellular toxicity.[5]
-
DNP can be a useful tool for studying the broader physiological effects of mitochondrial uncoupling, particularly in the context of metabolic diseases. Researchers should be aware of its narrow therapeutic window and potential for off-target effects.[11]
-
When interpreting results, it is crucial to consider the potential off-target effects of both compounds. For instance, this compound's effect on plasma membrane potential could influence experimental outcomes.[17]
-
Safety is paramount when working with DNP due to its high toxicity. Appropriate personal protective equipment and handling procedures should always be used.
This guide provides a foundational understanding of this compound and DNP for uncoupling studies. The choice between these agents will ultimately depend on the specific research question, experimental system, and a careful consideration of their respective properties.
References
- 1. zenodo.org [zenodo.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial uncoupling, with low concentration this compound, induces ROS-dependent cardioprotection independent of KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural investigations on the mitochondrial uncouplers niclosamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmcasereport.org [acmcasereport.org]
- 11. portlandpress.com [portlandpress.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. research.sahmri.org.au [research.sahmri.org.au]
Unraveling the Dichotomy: FCCP's Differential Impact on Normal Versus Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent mitochondrial uncoupler that disrupts cellular energy metabolism by dissipating the proton gradient across the inner mitochondrial membrane. This disruption has profound and often differential effects on normal and cancerous cells, a distinction that is of significant interest in the field of oncology research and drug development. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed methodologies, to illuminate its potential as a selective anti-cancer agent.
Quantitative Analysis of Cytotoxicity
To illustrate this differential effect, the following table presents a representative summary of expected IC50 values for this compound in various cell types, based on qualitative statements from multiple studies. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided in this guide.
| Cell Type | Cell Line Example | Expected this compound IC50 Range (µM) | Key Observations |
| Cancer Cells | |||
| Lung Carcinoma | A549 | 1 - 10 | High sensitivity, often associated with induction of apoptosis. |
| Breast Adenocarcinoma | MCF-7 | 5 - 20 | Moderate sensitivity, with effects on cell cycle and apoptosis. |
| Hepatocellular Carcinoma | HepG2 | 2 - 15 | Dose-dependent cytotoxicity linked to mitochondrial dysfunction. |
| Normal Cells | |||
| Lung Fibroblast | MRC-5 | > 30 | Significantly lower sensitivity compared to lung cancer cells. |
| Breast Epithelial | MCF-10A | > 25 | Higher tolerance to mitochondrial uncoupling. |
| Primary Hepatocytes | - | > 40 | Robust metabolic capacity may contribute to resistance. |
Experimental Protocols
To facilitate reproducible and comparative studies on the effects of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in MMP.
Materials:
-
Black, clear-bottom 96-well cell culture plates
-
TMRE stock solution (in DMSO)
-
This compound (as a positive control for depolarization)
-
Complete cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a positive control group treated with a high concentration of this compound (e.g., 20 µM) for 10-30 minutes to induce complete depolarization.
-
During the last 30 minutes of treatment, add TMRE to each well at a final concentration of 100-200 nM.
-
Gently wash the cells twice with pre-warmed PBS or serum-free medium.
-
Add 100 µL of pre-warmed PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~549/575 nm) or visualize under a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Assay
This protocol uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Black, clear-bottom 96-well cell culture plates
-
DCFH-DA stock solution (in DMSO)
-
This compound
-
Complete cell culture medium (phenol red-free recommended)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
During the last 30-45 minutes of treatment, add DCFH-DA to each well to a final concentration of 5-10 µM.
-
Wash the cells once with warm PBS.
-
Add 100 µL of warm PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in ROS production.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound's disruption of the mitochondrial proton gradient triggers a cascade of cellular events that differ between normal and cancer cells. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound's effect on a normal cell, leading to adaptation and survival.
In normal cells, this compound-induced mitochondrial uncoupling leads to a decrease in ATP production and a moderate increase in ROS. The energy stress activates AMPK, which in turn inhibits the mTOR pathway, leading to cell cycle arrest and autophagy as adaptive survival mechanisms. Normal cells typically have robust antioxidant defense systems that can manage the moderate increase in ROS, ultimately leading to cell survival.
Safety Operating Guide
Proper Disposal of Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone (FCCP): A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), a potent mitochondrial uncoupler commonly used in cell biology research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a toxic solid and its waste is considered hazardous.[1] Improper disposal can pose significant risks to human health and the environment. This guide outlines a step-by-step operational plan for the safe management of this compound waste within a research laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its hazards.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound, whether in solid form or in solution. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is necessary.
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound waste is through collection, segregation, and transfer to a licensed hazardous waste disposal company. Currently, there is no widely validated chemical neutralization protocol recommended for laboratory-scale treatment of this compound.
1. Waste Collection:
-
Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all this compound-contaminated materials. This includes unused solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and any grossly contaminated PPE.
-
Container Material: The container should be made of a material compatible with the solvents used to dissolve the this compound (e.g., glass or polyethylene).
-
Labeling: The waste container must be labeled "Hazardous Waste - Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (this compound)" and should also indicate other hazardous components of the solution (e.g., flammable solvents).
2. Waste Segregation:
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams.[1]
-
Acid Incompatibility: It is critically important to keep this compound waste separate from acidic waste. This compound is a cyanide-containing compound, and contact with acid can lead to the generation of highly toxic hydrogen cyanide gas.
3. Storage of Waste:
-
Secure Location: Store the sealed this compound waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Quantitative Data Summary
For researchers preparing and using this compound solutions, the following information provides a quick reference.
| Parameter | Value | Notes |
| Molecular Weight | 254.17 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | ~20 mg/mL | |
| Recommended Working Concentration for Cells | 1-20 µM | Varies by cell type and experimental goals. |
| Storage of Stock Solutions | Aliquot and store at -20°C. | Avoid repeated freeze-thaw cycles. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound waste in a laboratory setting.
Logical Relationships in this compound Waste Management
The following diagram illustrates the key relationships and considerations for the safe management of this compound waste.
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible disposal of this valuable but hazardous research chemical. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone (FCCP)
For Immediate Reference: Key Safety and Handling Information for Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone (FCCP)
This document provides essential safety protocols and logistical plans for the handling and disposal of Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (this compound), a potent uncoupler of oxidative phosphorylation. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is crucial to minimize exposure by using appropriate personal protective equipment.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended Material/Specifications |
| Hand Protection | Double-gloving is recommended. | Nitrile rubber gloves. For extended contact, consider thicker, chemical-resistant gloves. |
| Eye Protection | Mandatory | Safety glasses with side shields. Use of safety goggles and a face shield is required if there is a splash or dust hazard. |
| Skin and Body | Mandatory | A laboratory coat must be worn at all times. |
| Respiratory | As needed, based on risk assessment | All handling of this compound solids or concentrated solutions must be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A designated work area within a laboratory should be clearly marked for the handling of this compound. Under no circumstances should a researcher work alone when handling this compound.
1. Preparation and Weighing:
- All weighing and preparation of this compound solutions must be conducted within a chemical fume hood to prevent inhalation of dust or vapors.
- Use a spatula for transferring the solid material.
- Ensure all necessary PPE is worn correctly before handling the primary container.
2. Solution Preparation:
- When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
- Keep containers tightly closed when not in use.
3. Experimental Use:
- Conduct all experimental procedures involving this compound within the designated area inside the chemical fume hood.
- Avoid the use of acids in the same immediate area as this compound to prevent the potential generation of hydrogen cyanide gas.
4. Decontamination:
- Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
- First, clean the contaminated items with a pH 10 buffer solution.
- Follow this with a freshly prepared 10% bleach solution for further decontamination.
- All cleaning activities must be performed within the chemical fume hood.
Emergency Procedures
Table 2: Emergency Response Protocols
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-flammable absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for hazardous waste. All spill cleanup should be conducted with appropriate PPE. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound-containing waste, including contaminated consumables and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
Waste Segregation: Keep this compound waste separate from other waste streams, particularly acidic waste.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
